Mito-apocynin (C2)
Description
BenchChem offers high-quality Mito-apocynin (C2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-apocynin (C2) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(4-hydroxy-3-methoxybenzoyl)amino]ethyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO3P.BrH/c1-32-27-21-22(17-18-26(27)30)28(31)29-19-20-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-18,21H,19-20H2,1H3,(H-,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKDUGPZYICTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Triphenylphosphonium in Enhancing the Mitochondrial Efficacy of Apocynin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders and cardiovascular conditions. The targeted delivery of therapeutic agents to this organelle presents a significant challenge in drug development. Mito-apocynin, a novel mitochondrially-targeted antioxidant, represents a significant advancement in this field. This technical guide delineates the critical role of the triphenylphosphonium (TPP) cation in directing the NADPH oxidase inhibitor, apocynin, to the mitochondrial matrix. We will explore the chemical synthesis, mechanism of action, and the enhanced neuroprotective and anti-inflammatory properties of Mito-apocynin, supported by a comprehensive review of preclinical data. Detailed experimental protocols and signaling pathways are provided to facilitate further research and development in this promising therapeutic area.
Introduction: The Mitochondria as a Therapeutic Target
Mitochondria are central to cellular energy production, metabolism, and signaling. Consequently, mitochondrial dysfunction, often characterized by excessive reactive oxygen species (ROS) production and impaired bioenergetics, is implicated in a wide range of pathologies.[1][2] The development of therapies that can specifically target and mitigate mitochondrial damage is a paramount goal in modern pharmacology.[2] However, the double-membrane structure of the mitochondria presents a formidable barrier to the entry of most therapeutic molecules.
The Triphenylphosphonium (TPP) Moiety: A Mitochondrial GPS
The triphenylphosphonium (TPP) cation is a lipophilic, positively charged moiety that has emerged as a highly effective vehicle for delivering bioactive molecules to the mitochondria.[2][3][4] The large negative membrane potential of the inner mitochondrial membrane (approximately -150 to -180 mV) acts as an electrophoretic driver, actively drawing in and concentrating positively charged molecules like TPP from the cytoplasm into the mitochondrial matrix.[3] This targeting strategy can lead to a several hundred-fold accumulation of the TPP-conjugated compound within the mitochondria compared to the cytoplasm, dramatically increasing its therapeutic efficacy at the site of action.[2][3]
Mito-apocynin: A Fusion of Targeting and Therapeutic Action
Mito-apocynin is a synthetic compound created by conjugating apocynin, a known inhibitor of NADPH oxidase (NOX), to a TPP cation.[5][6][7] This strategic combination allows for the targeted delivery of apocynin to the mitochondria, where it can effectively counteract the detrimental effects of mitochondrial NOX-derived ROS.[8][9]
Synthesis of Mito-apocynin
The synthesis of Mito-apocynin involves a multi-step process. A common approach begins with the modification of acetylvanillic acid, which is then coupled to an aminoethyltriphenylphosphonium bromide linker. The final step involves the removal of the acetyl protective group to yield the active Mito-apocynin compound.[5][10] The length of the alkyl chain linking apocynin to the TPP moiety can be varied (e.g., C2, C11) to optimize its physicochemical properties and biological activity.[7][11]
Mechanism of Action: Targeting Mitochondrial NADPH Oxidase
Apocynin is recognized for its ability to inhibit NADPH oxidase, a key enzymatic source of ROS in various cell types.[5] While traditionally studied in the context of phagocytic cells, NOX enzymes are also present in mitochondria and contribute to mitochondrial oxidative stress.[8][12] By delivering apocynin directly to the mitochondria, Mito-apocynin can more effectively inhibit mitochondrial NOX activity, thereby reducing the production of superoxide and other damaging ROS at their source.[8][13] This targeted action helps to preserve mitochondrial function, reduce oxidative damage to mitochondrial DNA and proteins, and inhibit downstream inflammatory signaling pathways.[14]
Preclinical Efficacy of Mito-apocynin
Numerous preclinical studies have demonstrated the potent neuroprotective and anti-inflammatory effects of Mito-apocynin in various models of disease, particularly Parkinson's disease (PD).
Neuroprotection in Parkinson's Disease Models
In cellular and animal models of PD, Mito-apocynin has been shown to:
-
Attenuate the loss of dopaminergic neurons induced by neurotoxins like MPP+ and MPTP.[5]
-
Reduce oxidative stress markers such as 3-nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE) in dopaminergic neurons.[5]
-
Suppress the activation of microglia and astrocytes, key players in neuroinflammation.[5]
-
Inhibit the expression of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5]
-
Improve motor function and coordination in transgenic mouse models of PD.[11][14]
Bioavailability and CNS Penetration
Oral administration of Mito-apocynin has demonstrated excellent bioavailability in the central nervous system, rapidly crossing the blood-brain barrier to reach target tissues like the striatum and substantia nigra.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Mito-apocynin.
| Parameter | Model System | Treatment | Result | Reference |
| Striatal Mito-Apo Levels (1h post-oral dose) | Mouse | 10 mg/kg Mito-apocynin | 72 ng/mg tissue | [10] |
| Substantia Nigra Mito-Apo Levels (1h post-oral dose) | Mouse | 10 mg/kg Mito-apocynin | 84 ng/mg tissue | [10] |
| Neuroprotection (TH+ neuron survival) | Primary mesencephalic cultures | MPP+ + Mito-apocynin | Significant attenuation of MPP+-induced neuronal loss | [5] |
| Reduction of Oxidative Stress (4-HNE immunoreactivity) | Primary mesencephalic cultures | MPP+ + Mito-apocynin | Effective attenuation of 4-HNE immunoreactivity | [5] |
| Inhibition of gp91phox expression | MPTP-treated mouse substantia nigra | MPTP + Mito-apocynin (3 mg/kg/day) | Attenuated MPTP-induced gp91phox expression (p < 0.05) | [5] |
| Improvement in Motor Function | MitoPark transgenic mice | Mito-apocynin (10 mg/kg, 3x/week) | Significantly improved locomotor activity and coordination | [11][14] |
| Cell Viability | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Reversed KA-induced decrease in cell viability | [15] |
| ATP Levels | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Improved KA-induced reduction in ATP levels | [15] |
| Mitochondrial Superoxide | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Significantly reversed KA-mediated increase in mitochondrial superoxides | [15] |
Experimental Protocols
Synthesis of Mito-apocynin
Objective: To synthesize Mito-apocynin by conjugating apocynin to a TPP cation.
Materials:
-
Acetylvanillic acid
-
Thionyl chloride
-
Dichloromethane
-
Aminoethyltriphenylphosphonium bromide
-
Pyridine
-
Silica gel for column chromatography
Procedure:
-
Synthesize acetylvanillic acid chloride by reacting acetylvanillic acid with thionyl chloride.[5]
-
Dissolve the resulting acetylvanillic acid chloride in dichloromethane.
-
Add aminoethyltriphenylphosphonium bromide and pyridine to the solution to facilitate the conjugation.
-
Purify the resulting acetylated Mito-apocynin using silica gel column chromatography.
-
Remove the acetyl protective group to yield the final Mito-apocynin product.[5]
Measurement of Mitochondrial Superoxide using MitoSOX Red
Objective: To quantify mitochondrial superoxide levels in cultured cells.
Materials:
-
Cultured cells (e.g., primary neurons, U373 astrocytes)
-
Mito-apocynin
-
Kainic Acid (KA) or other stimulus
-
MitoSOX Red reagent (e.g., 5 µM)
-
Fluorescence microscope or plate reader
Procedure:
-
Pre-treat cultured cells with the desired concentration of Mito-apocynin (e.g., 1 µM) for a specified time (e.g., 4 hours).[15]
-
Induce mitochondrial stress with a stimulus (e.g., 100 µM KA for 8 hours).[15]
-
Incubate the cells with MitoSOX Red reagent for 10-30 minutes at 37°C, protected from light.[16]
-
Wash the cells with warm buffer (e.g., HBSS) to remove excess probe.
-
Measure the red fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[15]
Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
Mito-apocynin
-
Stimulus (e.g., KA)
-
JC-1 dye
Procedure:
-
Treat cells with Mito-apocynin and/or a stimulus as described in the previous protocol.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or stressed cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[13][17]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Mito-apocynin targeting and action within the mitochondrion.
Caption: Workflow for measuring mitochondrial ROS using MitoSOX Red.
Conclusion
The conjugation of apocynin with a triphenylphosphonium cation represents a highly successful strategy for targeted mitochondrial drug delivery. Mito-apocynin leverages the electrochemical potential of the inner mitochondrial membrane to concentrate its therapeutic payload at the primary site of oxidative stress in many pathological conditions. The preclinical data strongly support the continued investigation of Mito-apocynin as a promising therapeutic agent for neurodegenerative diseases and other disorders with a mitochondrial etiology. This guide provides the foundational knowledge and methodologies for researchers to further explore and build upon the potential of this innovative therapeutic approach.
References
- 1. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 14. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mito-Apocynin: A Targeted Strategy for Combating Mitochondrial Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction and the resultant oxidative stress are pivotal contributors to the pathophysiology of a wide array of debilitating diseases, most notably neurodegenerative disorders. The selective delivery of antioxidants to the mitochondria presents a promising therapeutic strategy. Mito-apocynin, a novel derivative of apocynin, has emerged as a potent and selective mitochondrial antioxidant. By conjugating apocynin with a triphenylphosphonium (TPP⁺) cation, this compound effectively targets the mitochondria, where it exerts its protective effects by inhibiting NADPH oxidase (NOX) and scavenging reactive oxygen species (ROS). This guide provides a comprehensive overview of mito-apocynin, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its impact on critical signaling pathways.
Introduction: The Mitochondrion as a Therapeutic Target
The mitochondrion, traditionally known as the powerhouse of the cell, is also a primary site of reactive oxygen species (ROS) production. Under pathological conditions, an imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. This mitochondrial oxidative stress is a key pathogenic mechanism in numerous diseases, including Parkinson's disease, Alzheimer's disease, and excitotoxic neuronal injury.
Conventional antioxidants have shown limited efficacy in clinical trials, largely due to their inability to cross the mitochondrial membrane and accumulate at the site of ROS production[1]. This has spurred the development of mitochondria-targeted antioxidants. Mito-apocynin is a leading example of this next-generation therapeutic approach.
Mito-Apocynin: Structure and Mechanism of Action
Mito-apocynin is synthesized by conjugating apocynin, a known NADPH oxidase inhibitor, to a lipophilic TPP⁺ cation.[1][2][3][4][5] This TPP⁺ moiety allows the molecule to take advantage of the large mitochondrial membrane potential to accumulate within the mitochondrial matrix. The chemical structure of a representative mito-apocynin (C11 variant) is [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphanium bromide[4].
The primary mechanism of action of mito-apocynin involves the inhibition of NADPH oxidase (NOX), a key enzyme responsible for superoxide production[1][6][7][8][9]. Several isoforms of NOX are found in the brain, including in neurons, microglia, and astrocytes[7]. By inhibiting NOX, particularly the NOX2 and NOX4 isoforms implicated in neurodegenerative diseases, mito-apocynin directly reduces the generation of superoxide radicals at their source.[6][10][11]
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
- 9. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 11. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antineuroinflammatory Effects of Mito-apocynin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antineuroinflammatory properties of Mito-apocynin, a mitochondrially-targeted derivative of apocynin. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Mitochondrial Oxidative Stress and Neuroinflammation
Mito-apocynin is a novel compound designed to address two critical pathological features of neurodegenerative diseases: mitochondrial dysfunction and neuroinflammation.[1] It consists of the NADPH oxidase (NOX) inhibitor apocynin conjugated to a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS).[1][2]
The principal antineuroinflammatory effect of Mito-apocynin stems from its inhibition of NADPH oxidase, particularly the NOX2 isoform, which is predominantly expressed in microglia, the resident immune cells of the central nervous system.[3][4] In response to pathological stimuli, microglia become activated and upregulate NOX2, leading to a surge in superoxide production. This oxidative stress contributes to neuronal damage and perpetuates the inflammatory cascade. Mito-apocynin, by concentrating at the mitochondria and inhibiting NOX2, effectively dampens this pro-inflammatory signaling.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Mito-apocynin in models of neuroinflammation and neurodegeneration.
Table 1: In Vivo Efficacy of Mito-apocynin in a Parkinson's Disease Mouse Model
| Parameter | Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| Behavioral Performance | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Significantly improved locomotor activity and coordination. | [3] |
| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Restored behavioral performance. | [4] | |
| Dopaminergic Neuron Survival | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Significantly mitigated dopaminergic neuronal cell death in the substantia nigra (SN). | [5] |
| Neurochemical Levels (Striatum) | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Increased dopamine (DA) by 2.6-fold and DOPAC by 2.0-fold compared to vehicle. | [3] |
| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Increased dopamine levels by ~50% compared to MPTP-alone. | [5] | |
| Microglial Activation (IBA1 expression) | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Significantly lower IBA1 protein levels in the SN compared to vehicle-treated MitoPark mice. | |
| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Attenuated the expression of IBA-1 in the SN. | ||
| Astrocyte Activation (GFAP expression) | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Attenuated the expression of GFAP in MPTP-treated mice. | [4] |
| Pro-inflammatory Cytokine mRNA Expression (Ventral Midbrain) | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Strongly inhibited MPTP-induced expression of iNOS, TNF-α, and IL-1β. | [4] |
Table 2: In Vitro Efficacy of Mito-apocynin
| Parameter | Cell Model | Treatment Group | Concentration | Outcome | Reference |
| Mitochondrial Respiration | N27 Dopaminergic Neuronal Cells | Mito-apocynin | 10-30 µM | Nearly doubled the basal respiration rate. | [3] |
| Cellular ATP Levels | TFAM-KD N27 Cells | Mito-apocynin | 10-30 µM | Dramatically increased cellular ATP levels. | [3] |
| Dopaminergic Neuron Protection | Primary Mesencephalic Cultures (MPP+ treated) | Mito-apocynin | 10 µM | Significantly attenuated the loss of tyrosine hydroxylase (TH)-positive neuronal cells and neurites. | [4] |
| Glial Cell Activation | Primary Mesencephalic Cultures (MPP+ treated) | Mito-apocynin | 10 µM | Diminished MPP+-induced increases in glial cell activation and inducible nitric oxide synthase (iNOS) expression. | [4] |
| NOX2 Activity | LPS-stimulated Microglia | Mito-apocynin | 10 µM | Reduced membrane translocation of p47phox, a key step in NOX2 activation. | [3] |
| Pro-inflammatory Cytokine Release | LPS-stimulated Microglia | Mito-apocynin | 10 µM | Significantly reduced levels of TNF-α, IL-1β, IL-6, and IL-12 in the supernatant. | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Mito-apocynin's antineuroinflammatory effects.
Western Blotting for Neuroinflammation Markers
Objective: To quantify the protein expression levels of inflammatory markers (e.g., IBA1, GFAP, iNOS, gp91phox) in brain tissue lysates.
Protocol:
-
Protein Extraction:
-
Dissect the brain region of interest (e.g., substantia nigra, striatum) on ice.
-
Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 4-20% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-IBA1, anti-GFAP, anti-iNOS, anti-gp91phox) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry for Microglia and Astrocyte Markers
Objective: To visualize and quantify the activation and morphology of microglia (IBA1) and astrocytes (GFAP) in brain tissue sections.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose solution.
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-IBA1, mouse anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze images for cell morphology, cell number, and fluorescence intensity using imaging software.
-
HPLC for Dopamine and its Metabolites
Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.
Protocol:
-
Sample Preparation:
-
Dissect the striatum on ice and immediately freeze in liquid nitrogen.
-
Homogenize the tissue in an antioxidant extraction solution (e.g., 0.1 M perchloric acid containing 0.05% Na2EDTA).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use an isocratic mobile phase (composition may vary, but typically contains a buffer, methanol, and an ion-pairing agent) at a constant flow rate.
-
Detect DA, DOPAC, and HVA based on their retention times and electrochemical properties.
-
-
Quantification:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Mito-apocynin's Antineuroinflammatory Action
Caption: Mito-apocynin's mechanism of action in microglia.
Preclinical Experimental Workflow for Investigating Mito-apocynin
Caption: A typical preclinical workflow for evaluating a novel antineuroinflammatory compound.
References
- 1. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]
- 2. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]
- 7. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Mito-Apocynin: A Mitochondria-Targeted Antioxidant for Neurodegenerative Disease
A Technical Guide on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Mito-apocynin, a novel mitochondria-targeted antioxidant, and its potential therapeutic applications in neurodegenerative diseases, with a primary focus on Parkinson's Disease (PD). This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, efficacy in various experimental models, and the methodologies employed in its evaluation.
Core Mechanism of Action
Mito-apocynin is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), conjugated to a triphenylphosphonium (TPP+) cation. This modification facilitates its accumulation within the mitochondria, the primary site of reactive oxygen species (ROS) production and a key organelle implicated in the pathogenesis of neurodegenerative diseases.[1][2] The core mechanism of Mito-apocynin revolves around its ability to attenuate oxidative stress and neuroinflammation, both critical contributors to neuronal cell death.[1][3]
The therapeutic effects of Mito-apocynin are attributed to several key actions:
-
Inhibition of NADPH Oxidase (NOX): Specifically, Mito-apocynin has been shown to inhibit the NOX2 isoform, a major source of superoxide in microglia, the resident immune cells of the brain.[4][5] By inhibiting NOX2, Mito-apocynin reduces the production of ROS, thereby mitigating oxidative damage to neurons.[4][5]
-
Suppression of Neuroinflammation: Mito-apocynin effectively dampens the activation of microglia and astrocytes.[1] This leads to a significant reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[1]
-
Improvement of Mitochondrial Function: Studies have demonstrated that Mito-apocynin can restore mitochondrial bioenergetics. It has been shown to increase basal respiration, ATP-linked respiration, and respiratory capacity in dopaminergic neuronal cells.[4]
-
Reduction of Oxidative Damage Markers: Treatment with Mito-apocynin leads to a decrease in markers of oxidative stress, including nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE), in both cellular and animal models of PD.[1]
Preclinical Efficacy in Parkinson's Disease Models
The neuroprotective effects of Mito-apocynin have been evaluated in well-established preclinical models of Parkinson's Disease, including the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the MitoPark transgenic mouse model.
MPTP Mouse Model
In the MPTP mouse model, which mimics the acute loss of dopaminergic neurons seen in PD, oral administration of Mito-apocynin has demonstrated significant neuroprotective effects.
Key Findings:
-
Improved Motor Function: Mito-apocynin treatment restored behavioral performance in MPTP-treated mice.[1]
-
Protection of Dopaminergic Neurons: Immunohistological analysis confirmed that Mito-apocynin protected against MPTP-induced loss of dopaminergic neurons in the substantia nigra.[1]
-
Reduced Neuroinflammation: Mito-apocynin significantly suppressed the activation of glial cells and the upregulation of proinflammatory cytokines and iNOS in the substantia nigra of MPTP-treated mice.[1]
-
Excellent Brain Bioavailability: The compound has been shown to cross the blood-brain barrier and accumulate in the brain.[1]
MitoPark Transgenic Mouse Model
The MitoPark mouse model features a progressive degeneration of dopaminergic neurons due to mitochondrial dysfunction, closely recapitulating key aspects of human PD.
Key Findings:
-
Improved Locomotor Activity: Oral administration of Mito-apocynin significantly improved locomotor activity and coordination in MitoPark mice.[4][5][6]
-
Attenuated Neurodegeneration: The treatment partially attenuated the severe nigrostriatal degeneration observed in these mice.[4][5][6]
-
Enhanced Mitochondrial Function: Mechanistic studies revealed that Mito-apocynin improves mitochondrial function in this model.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Mito-apocynin.
| In Vitro Efficacy (MPP+ Model) | ||
| Parameter | Treatment | Result |
| Tyrosine Hydroxylase (TH)+ Neuronal Loss | Mito-Apo | Significantly attenuated MPP+-induced loss[1] |
| Glial Cell Activation (IBA-1 & GFAP) | 10 µM Mito-Apo | Diminished MPP+-induced increases[1] |
| iNOS Expression | 10 µM Mito-Apo | Diminished MPP+-induced increases[1] |
| Nitrotyrosine (3-NT) Levels | Mito-Apo | Decreased in primary mesencephalic cultures[1] |
| 4-Hydroxynonenol (4-HNE) Levels | Mito-Apo | Decreased in primary mesencephalic cultures[1] |
| In Vivo Efficacy (MPTP Mouse Model) | ||
| Parameter | Treatment | Result |
| Behavioral Performance | 3 mg/kg/day Mito-Apo | Restored performance of MPTP-treated mice[1] |
| Nigral Dopaminergic Neuronal Loss | 3 mg/kg/day Mito-Apo | Attenuated MPTP-induced loss[1] |
| Glial Cell Activation | 3 mg/kg/day Mito-Apo | Significantly suppressed MPTP-induced activation[1] |
| Proinflammatory Cytokine mRNA (iNOS, TNF-α, IL-1β) | 3 mg/kg/day Mito-Apo | Strongly inhibited MPTP-induced expression[1] |
| gp91phox Protein Expression | 3 mg/kg/day Mito-Apo | Suppressed MPTP-induced upregulation[1] |
| In Vivo Efficacy (MitoPark Mouse Model) | ||
| Parameter | Treatment | Result |
| Locomotor Activity & Coordination | 10 mg/kg Mito-apocynin (thrice a week) | Significantly improved[4][5][6] |
| Nigrostriatal Degeneration | 10 mg/kg Mito-apocynin (thrice a week) | Partially attenuated severe degeneration[4][5][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited research.
Cell Culture Models
-
Primary Mesencephalic Cultures: Cultures containing neurons, microglia, and astrocytes were prepared from embryonic mouse brains. These mixed glial-neuronal cultures are crucial for studying the interplay between inflammation and neurodegeneration.
-
Toxin Treatment: To model Parkinson's Disease in vitro, cultures were treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which selectively damages dopaminergic neurons.[1]
-
Immunocytochemistry: After treatment, cultures were fixed and stained for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons and assess their morphology.[1] Markers for glial activation, such as IBA-1 for microglia and GFAP for astrocytes, were also used.[1]
Animal Models
-
MPTP Mouse Model: This is a widely used model where mice are treated with MPTP to induce parkinsonism.[7] A common regimen involves intraperitoneal injections of MPTP.[1]
-
MitoPark Transgenic Mice: These mice have a conditional knockout of mitochondrial transcription factor A (TFAM) in dopaminergic neurons, leading to progressive mitochondrial dysfunction and neurodegeneration.[4][5]
-
Drug Administration: Mito-apocynin was administered orally by gavage.[1][4]
-
Behavioral Testing: A battery of tests is used to assess motor function, including tests for locomotor activity and coordination.[8][9]
-
Immunohistochemistry: Brain sections were stained for TH to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Markers for gliosis and oxidative stress were also analyzed.[1]
-
HPLC Analysis: High-performance liquid chromatography was used to measure the levels of dopamine and its metabolites in the striatum and to determine the brain bioavailability of Mito-apocynin.[1]
Biochemical Assays
-
Measurement of Reactive Oxygen Species (ROS): Probes like MitoSOX Red are used to specifically detect mitochondrial superoxide.[10]
-
Mitochondrial Function Analysis: The Seahorse Extracellular Flux Analyzer is used to measure key parameters of mitochondrial respiration, such as the oxygen consumption rate (OCR), to assess mitochondrial health.[4]
-
Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the mRNA expression levels of proinflammatory cytokines and other relevant genes in brain tissue.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Mito-apocynin and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of Mito-apocynin in neurodegeneration.
Caption: A typical preclinical experimental workflow for evaluating Mito-apocynin.
Conclusion and Future Directions
The early-stage research on Mito-apocynin provides a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases like Parkinson's Disease. Its ability to target mitochondria and simultaneously combat oxidative stress and neuroinflammation addresses multiple key pathological mechanisms.[1][3] Future research should focus on long-term efficacy and safety studies in various preclinical models, investigation of its potential in other neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress, and the identification of translatable biomarkers to monitor its therapeutic effects in future clinical trials.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 8. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Oral Mito-apocynin (C2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin (C2) is a novel, orally active compound engineered to target mitochondria and inhibit NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). By conjugating the NOX inhibitor apocynin with a triphenylphosphonium (TPP⁺) cation, Mito-apocynin is designed for enhanced cellular uptake and accumulation within the mitochondria. This targeted approach holds significant therapeutic promise for a range of conditions where mitochondrial dysfunction and oxidative stress are implicated, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for oral Mito-apocynin, compiled from preclinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the quantitative data on the concentration of Mito-apocynin in various biological matrices following oral administration in animal models. While a complete pharmacokinetic profile including Cmax, Tmax, and AUC is not yet fully characterized in publicly available literature, the data below provides key insights into the tissue distribution and persistence of the compound.
Table 1: Concentration of Mito-apocynin in Mouse Brain Tissue Following a Single Oral Dose
| Time Point | Striatum Concentration (ng/mg tissue) | Substantia Nigra Concentration (ng/mg tissue) |
| 1 hour | 72 | 84 |
| 2 hours | 65 | 48 |
| 4 hours | 43 | 47 |
| 24 hours | 19 | 32 |
Data from a study in C57BL/6 mice administered a single oral gavage of 3 mg/kg Mito-apocynin.[1]
Table 2: Concentration of Mito-apocynin in Rat Serum and Brain Following Oral Administration
| Time Point | Serum Concentration (pg/mL) | Hippocampal Concentration (pg/g) |
| 1 hour post first dose | ~2500 | Not Measured |
| 6 hours post first dose | ~500 | Not Measured |
| Day 8 (24h after last dose) | ~250 | ~750 |
Data from a study in rats administered 30 mg/kg/day of Mito-apocynin orally. Note the different units (pg/mL for serum and pg/g for tissue).[2]
Experimental Protocols
The pharmacokinetic data presented above were generated from various preclinical studies. The following table details the methodologies employed in these key experiments.
Table 3: Summary of Experimental Protocols for Oral Mito-apocynin Pharmacokinetic Studies
| Parameter | Study 1 (Mouse) | Study 2 (Rat) | Study 3 (Mouse) |
| Animal Model | C57BL/6 mice | Rats | MitoPark transgenic mice |
| Dosage | 3 mg/kg (single dose) | 30 mg/kg (daily for 7 days) | 10 mg/kg (thrice a week) |
| Administration Route | Oral gavage | Oral gavage | Oral gavage |
| Vehicle | 10% ethanol in saline[3] | Not specified | 10% ethanol/PBS[4] |
| Sample Collection Time Points | 1, 2, 4, and 24 hours post-dose[1][3] | 1, 2, 3, 4, 5, 6 hours after first dose; Day 8[2] | 30 min, 3, 6, 12, 24, and 48 hours post-dose[4] |
| Tissues/Matrices Analyzed | Striatum, Substantia Nigra[1] | Serum, Hippocampus[2] | Striatum, Substantia Nigra, extra-nigral tissues[4] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC)[1][3] | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)[2] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4] |
| Sample Preparation | Tissue homogenization in an antioxidant buffer (0.2 M perchloric acid, 0.1% Na₂S₂O₅, and 0.05% Na₂EDTA)[3] | Not specified | Tissue homogenization in an antioxidant buffer[4] |
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of Mito-apocynin is the inhibition of NADPH oxidase, a key source of ROS in pathological conditions. The following diagram illustrates the targeted action of Mito-apocynin.
Caption: Mechanism of action of Mito-apocynin in inhibiting neuroinflammation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the pharmacokinetics of oral Mito-apocynin in a preclinical setting, based on the methodologies described in the cited literature.
Caption: Experimental workflow for preclinical pharmacokinetic analysis of Mito-apocynin.
Discussion and Conclusion
The available preclinical data indicate that oral Mito-apocynin (C2) exhibits favorable pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and accumulate in target tissues such as the striatum and substantia nigra.[1][4] Studies have consistently demonstrated "excellent central nervous system bioavailability".[4] The persistence of the compound in the brain for up to 24 hours after a single oral dose suggests a pharmacokinetic profile suitable for therapeutic intervention in chronic neurodegenerative conditions.[1]
The primary analytical methods for the quantification of Mito-apocynin in biological matrices are HPLC and LC-MS/MS, which offer the necessary sensitivity and specificity for pharmacokinetic studies.[2][3][4] The experimental protocols, primarily involving oral gavage in rodent models, are standard for preclinical drug development.[2][3][4]
It is important to note that while the current data are promising, a comprehensive characterization of the oral pharmacokinetics of Mito-apocynin, including definitive values for Cmax, Tmax, AUC, and absolute bioavailability, warrants further investigation. Such studies will be crucial for the translation of this promising therapeutic agent into clinical applications. The targeted inhibition of mitochondrial NADPH oxidase by Mito-apocynin represents a significant advancement in the development of therapies for diseases driven by oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Mito-apocynin in Parkinson's Disease Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] The pathogenesis is complex, but compelling evidence points to mitochondrial dysfunction and oxidative stress as central mediators of neuronal death.[3][4][5] This whitepaper provides a comprehensive technical overview of Mito-apocynin, a novel mitochondria-targeted antioxidant, and summarizes the foundational preclinical studies evaluating its therapeutic potential in established Parkinson's disease models. Mito-apocynin emerges as a promising agent that simultaneously targets mitochondrial impairment, oxidative stress, and neuroinflammatory pathways.[3][6] This guide details its mechanism of action, summarizes key quantitative outcomes in structured tables, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to Mito-apocynin
Mito-apocynin is a synthetic compound designed for enhanced therapeutic efficacy by combining the properties of apocynin with a mitochondrial targeting moiety.[3]
-
Apocynin: A naturally occurring methoxy-substituted catechol, apocynin is a known inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals and contributing to oxidative stress in neurodegeneration.[3][4]
-
Mitochondrial Targeting: Mito-apocynin is conjugated to a triphenylphosphonium (TPP+) cation. This highly lipophilic, delocalized cation allows the molecule to penetrate cell membranes and accumulate within the mitochondria, driven by the mitochondrial membrane potential.[3][7][8] This targeted delivery concentrates the therapeutic agent at a primary site of pathology in Parkinson's disease.
This dual-function design allows Mito-apocynin to directly address mitochondrial oxidative stress and inhibit a major source of cellular reactive oxygen species (ROS), offering a multi-pronged approach to neuroprotection.[3][5]
Mechanism of Action in Parkinson's Disease
Foundational studies reveal that Mito-apocynin confers neuroprotection through three primary interconnected mechanisms:
-
Inhibition of NADPH Oxidase: In microglial cells, a key component of the brain's immune system, the activation of NADPH oxidase (specifically the NOX2 or gp91phox subunit) is a major contributor to neuroinflammation and oxidative damage in PD models.[3] Mito-apocynin effectively suppresses the expression and activation of gp91phox in activated microglia, thereby reducing the production of superoxide radicals.[3][9]
-
Attenuation of Oxidative and Nitrative Stress: By inhibiting ROS production and potentially scavenging existing radicals within the mitochondria, Mito-apocynin significantly reduces downstream molecular damage. Studies show it effectively decreases levels of 3-nitrotyrosine (3-NT), a marker of nitrosative stress, and 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in dopaminergic neurons.[3][6]
-
Suppression of Glia-Mediated Neuroinflammation: Oxidative stress is a key trigger for the activation of microglia and astrocytes.[3] By quenching this initial trigger, Mito-apocynin prevents the subsequent inflammatory cascade. Oral administration of Mito-apocynin has been shown to markedly suppress the activation of both microglia (IBA1-positive cells) and astrocytes (GFAP-positive cells) in the substantia nigra of PD animal models.[3] This leads to a significant reduction in the release of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][6]
Visualized Signaling Pathway
The following diagram illustrates the proposed neuroprotective signaling pathway of Mito-apocynin in the context of Parkinson's disease pathology.
Caption: Neuroprotective mechanism of Mito-apocynin in PD.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies of Mito-apocynin in both in vitro and in vivo models of Parkinson's disease.
Table 1: Effects of Mito-apocynin in the MPTP Mouse Model of PD
| Parameter Measured | Model/Treatment | Result | Outcome | Citation |
| Behavior | MPTP vs. MPTP + Mito-Apo | Improved motor performance | Restoration of locomotor activity | [3][6] |
| Neuroprotection | MPTP vs. MPTP + Mito-Apo (3 mg/kg/day) | ~50% increase in striatal dopamine levels vs. MPTP alone | Attenuation of dopaminergic neuron loss | [8] |
| MPTP | ~80% loss of striatal dopamine | Severe dopaminergic deficit | [8] | |
| MPTP | ~76% loss of DOPAC, ~70% loss of HVA | Severe metabolite depletion | [8] | |
| Oxidative Stress | MPTP vs. MPTP + Mito-Apo | Significantly reduced 4-HNE expression in SNpc neurons | Attenuation of lipid peroxidation | [3] |
| Neuroinflammation | MPTP vs. MPTP + Mito-Apo | Attenuated expression of gp91phox, iNOS, TNF-α, IL-1β | Suppression of key inflammatory markers | [3] |
| MPTP vs. MPTP + Mito-Apo | Reduced IBA-1 and GFAP immunoreactivity in the SNpc | Inhibition of microglia and astrocyte activation | [3] |
Table 2: Effects of Mito-apocynin in the MitoPark Transgenic Mouse Model of PD
| Parameter Measured | Model/Treatment | Result | Outcome | Citation |
| Behavior | MitoPark vs. MitoPark + Mito-Apo (10 mg/kg, 3x/week) | Significantly improved locomotor activity and coordination | Amelioration of progressive motor deficits | [9][10][11] |
| Neuroprotection | MitoPark vs. MitoPark + Mito-Apo | Partially attenuated nigrostriatal degeneration | Protection of dopaminergic neurons | [9][10][11] |
| Mechanism | MitoPark vs. MitoPark + Mito-Apo | Improved mitochondrial function | Restoration of mitochondrial bioenergetics | [9][10] |
| MitoPark vs. MitoPark + Mito-Apo | Inhibited NOX2 activation and oxidative damage | Reduction of oxidative stress | [9][10] | |
| MitoPark vs. MitoPark + Mito-Apo | Decreased microglial activation and iNOS expression | Suppression of neuroinflammation | [9] |
Table 3: Effects of Mito-apocynin in Cellular (MPP+) Models of PD
| Parameter Measured | Model/Treatment | Result | Outcome | Citation |
| Neuroprotection | MPP+ (10 µM) vs. MPP+ + Mito-Apo (10 µM) | Significantly attenuated loss of TH-positive neurons and neurites | Direct protection of dopaminergic neurons | [3][6] |
| Oxidative Stress | MPP+ vs. MPP+ + Mito-Apo | Decreased levels of 3-NT and 4-HNE | Reduction of nitrosative stress and lipid peroxidation | [3][6] |
| Neuroinflammation | MPP+ vs. MPP+ + Mito-Apo | Diminished glial cell activation and iNOS expression | Suppression of inflammatory response in vitro | [3][6] |
Detailed Experimental Protocols
This section provides a detailed description of the core methodologies used in the foundational preclinical evaluation of Mito-apocynin.
Parkinson's Disease Animal Models
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This is a widely used neurotoxin-based model that reliably reproduces key pathological features of PD.[1][2][3]
-
Induction: Male C57BL/6 mice are typically used. For neuroinflammation studies, an acute regimen is used.[3] For neurodegeneration studies, a sub-acute regimen is employed, which involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18-20 mg/kg per injection) dissolved in saline, given at 2-hour intervals within a single day.[12]
-
Mechanism: MPTP is metabolized in the brain to the toxic cation MPP+, which is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and cell death.[2]
-
-
MitoPark Transgenic Mouse Model: This genetic model recapitulates the progressive nature of PD.[9][11]
-
Induction: These mice have a selective knockout of mitochondrial transcription factor A (TFAM) specifically in dopaminergic neurons.[9][11]
-
Mechanism: The absence of TFAM impairs mitochondrial DNA replication and transcription, leading to severe mitochondrial dysfunction, progressive loss of dopaminergic neurons, and the development of motor deficits over time.[9][11]
-
Mito-apocynin Administration
-
Formulation: Mito-apocynin is dissolved in a vehicle solution, such as 10% ethanol in saline.[3]
-
Route and Dosage:
-
MPTP Model: Administered orally (e.g., via gavage) at a dose of 3 mg/kg/day.[3] Treatment typically begins prior to MPTP administration and continues for a set period afterward.
-
MitoPark Model: Administered orally at a dose of 10 mg/kg, three times per week, for several weeks to assess its impact on disease progression.[9][10]
-
Behavioral Analyses
-
Open-Field Test: This test is used to assess general locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded using automated tracking systems.[10]
-
Cylinder Test and Adhesive Removal Test: These tests are used to measure motor asymmetry and sensorimotor deficits, particularly in unilateral lesion models like those induced by 6-OHDA.[13]
Biochemical and Histological Analyses
-
Tissue Preparation: Seven days after the final MPTP injection (or at the study endpoint for MitoPark mice), animals are euthanized. Brains are harvested, with the substantia nigra and striatum micro-dissected. Tissue is either flash-frozen for biochemical analysis or fixed for histology.[3][12]
-
HPLC Analysis of Monoamines: Striatal tissue is homogenized and analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its primary metabolites, DOPAC and HVA.[3][14] A significant reduction in these levels indicates dopaminergic terminal loss.
-
Western Blotting: Protein lysates from the substantia nigra are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., gp91phox, iNOS, 4-HNE, IBA-1, GFAP, and β-actin as a loading control). This allows for the quantification of protein expression levels.[3]
-
Quantitative RT-PCR: RNA is extracted from midbrain tissue and reverse-transcribed to cDNA. Real-time PCR is then performed using specific primers for inflammatory genes (e.g., Tnf-α, Il-1β, Il-6, Nos2) to measure mRNA expression levels.[3]
-
Immunohistochemistry (IHC) and Stereology:
-
Fixed brain tissue is sectioned (e.g., 30-40 µm thick).
-
Sections containing the substantia nigra and striatum are stained using primary antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and their terminals.[3]
-
Other antibodies, such as IBA-1 (microglia), GFAP (astrocytes), 4-HNE, and gp91phox, are used to assess neuroinflammation and oxidative stress. Double-immunolabeling can be used to co-localize markers within specific cell types (e.g., gp91phox in IBA-1 positive microglia).[3]
-
The total number of TH-positive neurons in the SNpc is quantified using unbiased stereological counting methods to provide an accurate assessment of neuronal loss and neuroprotection.[14]
-
Visualized Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mito-apocynin in a preclinical PD model.
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
The foundational studies presented in this guide provide strong evidence for the neuroprotective efficacy of Mito-apocynin in both neurotoxin and genetic models of Parkinson's disease.[3][9] By specifically targeting mitochondria and inhibiting NADPH oxidase, Mito-apocynin effectively mitigates the core pathological triad of mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][5][6] Its excellent oral bioavailability and demonstrated ability to protect dopaminergic neurons, reduce inflammatory damage, and improve motor function underscore its significant potential as a disease-modifying therapy for Parkinson's disease.[3][6][9] Future research should focus on long-term efficacy studies in progressive models, detailed pharmacokinetic and pharmacodynamic profiling, and eventual translation into clinical trials to validate these promising preclinical findings in human patients.
References
- 1. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Properties and Stability of Mito-apocynin (C2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for Mito-apocynin (C2). Mito-apocynin is a novel, orally active compound synthesized by conjugating apocynin with a mitochondria-targeting triphenylphosphonium (TPP⁺) cation.[1][2] This modification enhances its cell permeability and facilitates its accumulation within mitochondria, making it a potent agent for mitigating mitochondrial oxidative stress.[1][3] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), thereby exhibiting significant antioxidant, anti-inflammatory, and neuroprotective effects.[1][4]
Chemical Properties
Mito-apocynin (C2) is characterized by the attachment of an apocynin moiety to a TPP⁺ cation.[2] The TPP⁺ group is highly lipophilic, enabling the molecule to cross cellular and mitochondrial membranes.[1][3]
Table 1: General Chemical Properties of Mito-apocynin (C2)
| Property | Value | Reference(s) |
| IUPAC Name | (2-(1-(4-hydroxy-3-methoxyphenyl)acetamido)ethyl)triphenylphosphonium bromide | N/A |
| Synonyms | Mito-Apo | [1] |
| CAS Number | 1254044-41-1 | [2] |
| Molecular Formula | C₂₈H₂₇BrNO₃P | [2] |
| Molecular Weight | 536.40 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
Table 2: Solubility Data for Mito-apocynin (C2)
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (186.43 mM) | Requires ultrasonic assistance. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2][5] |
| Water | Insoluble | N/A | [6] (for Apocynin) |
| Ethanol | Soluble | N/A | [7] (for Apocynin) |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of Mito-apocynin. While specific degradation pathway studies for the conjugated molecule are not extensively published, stability data for its parent compound, apocynin, and recommended storage conditions for Mito-apocynin provide guidance.
Table 3: Recommended Storage Conditions for Mito-apocynin (C2) Stock Solutions
| Temperature | Duration | Conditions | Reference(s) |
| -80°C | Up to 6 months | Sealed storage, away from moisture. | [2][8] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. | [2][8] |
| 4°C (Solid) | Long-term | Sealed storage, away from moisture. | [2] |
Table 4: Stability of the Parent Compound (Apocynin) Under Stress Conditions
| Condition | Degradation Level | Reference(s) |
| Acid Hydrolysis (1 M HCl) | Mild degradation | [9][10] |
| Alkali Hydrolysis (1 M NaOH) | Significant degradation | [9][10] |
| Oxidation (30% H₂O₂) | Mild degradation | [9][10] |
| Photodegradation (Visible Light) | No degradation observed | [9][10] |
Synthesis and Experimental Protocols
Synthesis of Mito-apocynin (C2)
Mito-apocynin is synthesized by modifying previously described protocols for other mitochondria-targeted compounds.[1][11] The general scheme involves the following key steps:
-
Conversion of acetylvanillic acid to acetylvanillic acid chloride using thionyl chloride.
-
Reaction of the acid chloride with aminoethyltriphenylphosphonium bromide in the presence of pyridine and dichloromethane.
-
Purification of the resulting acetylated Mito-apocynin using a silica gel column.
-
Removal of the acetyl protective group by hydrolysis to yield the final Mito-apocynin product.[1][11]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method for the parent compound, apocynin, can be adapted for Mito-apocynin. This is crucial for determining purity, stability, and concentration in biological matrices.[9][10]
-
System: Agilent Technologies 1200 Series HPLC or equivalent.[11]
-
Column: Reversed-phase C18 column (e.g., Kinetex C18 or Merk Millipore RP C₁₈, 125 mm x 4 mm, 5 µm).[9][11]
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 1% acetic acid (e.g., 60:40 v/v).[9][10]
-
Quantification: Based on a standard curve prepared with known concentrations of the analyte (e.g., 0.1, 0.3, 1.0, 10, and 30 µg).[11]
Quantification by LC-MS/MS
For higher sensitivity and specificity, especially in complex biological samples like brain tissue and serum, LC-MS/MS is employed.[13]
-
LC System: Agilent 1290 Infinity II UHPLC or similar.[13]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Column: Agilent ZORBEX Eclipse plus C18 (2.1 mm × 50 mm, 1.8 µm).[13]
-
Sample Preparation: Tissues are homogenized and extracted. An internal standard, such as (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide, is added prior to extraction.[13]
-
Injection Volume: 5 µL.[13]
In Vitro Assays for Oxidative Stress
-
Mitochondrial Superoxide Measurement (MitoSOX Assay):
-
Pretreat cells (e.g., U373 human astrocytes or N27 dopaminergic neurons) with Mito-apocynin (e.g., 10 µM) for 1-12 hours.[14][15]
-
Induce oxidative stress if required by the experimental design.
-
Incubate cells with MitoSOX Red dye for 20 minutes.[14]
-
Measure fluorescence using a microplate reader or visualize via fluorescence microscopy to assess mitochondrial ROS levels.[14][15]
-
-
Nitric Oxide Measurement (Griess Assay):
-
General ROS Measurement (CM-H2DCFDA Assay):
In Vivo Experimental Protocol Example
The neuroprotective effects of Mito-apocynin have been demonstrated in various animal models of Parkinson's disease, such as the MPTP mouse model.[1]
Mechanism of Action and Signaling Pathways
Mito-apocynin's primary therapeutic action stems from its ability to suppress oxidative stress and inflammation at the mitochondrial level.
-
Mitochondrial Targeting: The TPP⁺ cation drives the accumulation of the compound within the mitochondria, placing it at a primary site of ROS production.[1][16]
-
NADPH Oxidase (NOX) Inhibition: Mito-apocynin inhibits the activity of NADPH oxidase (specifically isoforms like NOX2/gp91phox and NOX4), which is a major source of superoxide in cells, particularly in activated microglia and neurons under stress.[1][16][17]
-
Reduction of Oxidative Stress: By inhibiting NOX, Mito-apocynin significantly reduces the production of superoxide and downstream reactive species. This leads to decreased levels of oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 3-nitrotyrosine (3-NT).[1]
-
Suppression of Neuroinflammation: The reduction in oxidative stress prevents the activation of glial cells (microglia and astrocytes).[1] This, in turn, suppresses the expression and release of pro-inflammatory molecules, including:
-
Modulation of Mitochondrial Quality Control: In models of excitotoxicity, Mito-apocynin has been shown to enhance the expression of proteins involved in mitochondrial biogenesis and quality control, such as PGC-1α, PINK1, and Parkin.[3][17]
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mito-apocynin (C2) in In Vitro Studies
Introduction
Mito-apocynin (C2) is a novel, orally active, mitochondria-targeted antioxidant and anti-inflammatory agent.[1][2][3] It is synthesized by conjugating apocynin, a well-known NADPH oxidase (NOX) inhibitor, to a triphenylphosphonium (TPP⁺) cation.[1][2][3] This lipophilic cation facilitates the accumulation of the compound within the mitochondria, the primary site of reactive oxygen species (ROS) production in most cells.[2][4] By targeting the source of oxidative stress, Mito-apocynin (C2) offers enhanced neuroprotective and anti-inflammatory efficacy compared to its non-targeted parent compound.[2] These characteristics make it a valuable tool for in vitro research into pathologies driven by mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases.[2][5][6]
Data Presentation
The following table summarizes the key quantitative data for the use of Mito-apocynin (C2) in in vitro experiments.
| Parameter | Value | Source(s) |
| Molecular Weight | 535.45 g/mol | [1] |
| Recommended Solvents | DMSO | [1] |
| Stock Solution Conc. | 25 mg/mL in DMSO | [1] |
| In Vitro Working Conc. | 0.25, 0.5, 1, and 2 µM | [6] |
| Effective In Vitro Conc. | 1 µM | [6] |
| Pre-treatment Time | 4 hours | [6][7] |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | [1] |
Experimental Protocols
Preparation of Mito-apocynin (C2) Stock Solution (25 mg/mL in DMSO)
This protocol details the preparation of a high-concentration stock solution of Mito-apocynin (C2).
Materials:
-
Mito-apocynin (C2) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weigh out the desired amount of Mito-apocynin (C2) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 25 mg of Mito-apocynin (C2).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for In Vitro Experiments
This protocol describes the dilution of the stock solution to the final working concentration in cell culture media.
Materials:
-
Mito-apocynin (C2) stock solution (25 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the Mito-apocynin (C2) stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration (e.g., 1 µM). Note: It is recommended to perform intermediate dilutions to ensure accuracy.
-
For example, to prepare a 1 µM working solution from a 25 mg/mL stock:
-
The molar concentration of the stock solution is approximately 46.6 mM.
-
First, prepare an intermediate dilution (e.g., 1 mM) by adding a small volume of the stock solution to a larger volume of culture medium.
-
Then, further dilute the intermediate solution to the final 1 µM concentration.
-
-
Vortex the working solution gently before adding it to the cell culture plates.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
In Vitro Treatment of Cells
This protocol outlines the general procedure for treating cultured cells with Mito-apocynin (C2).
Materials:
-
Cultured cells in multi-well plates
-
Mito-apocynin (C2) working solution
-
Vehicle control (cell culture medium with DMSO)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Aspirate the old medium from the wells.
-
Add the appropriate volume of the Mito-apocynin (C2) working solution or vehicle control to each well.
-
Incubate the cells for the desired pre-treatment time (e.g., 4 hours) before inducing the experimental insult or for the total duration of the experiment.[6][7]
-
Proceed with downstream assays to evaluate the effects of Mito-apocynin (C2).
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using Mito-apocynin (C2) in vitro.
Signaling Pathway of Mito-apocynin (C2)
Caption: Mito-apocynin (C2) inhibits mitochondrial NOX, reducing ROS and downstream damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Dosing Guide for Mito-Apocynin in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo administration of Mito-apocynin in mice, based on currently available scientific literature. Mito-apocynin, a mitochondria-targeted derivative of apocynin, is an investigational compound noted for its antioxidant and anti-inflammatory properties, primarily through the inhibition of NADPH oxidase (NOX). These application notes and protocols are intended to serve as a starting point for researchers designing preclinical studies in various mouse models of disease.
Data Presentation: Summary of In Vivo Dosing Regimens
The following table summarizes the quantitative data from several key studies that have utilized Mito-apocynin in mice. This allows for easy comparison of dosing strategies across different disease models and experimental paradigms.
| Mouse Model | Dosage (mg/kg) | Route of Administration | Dosing Frequency & Duration | Key Findings |
| Parkinson's Disease (MPTP Model) | 3 mg/kg | Oral gavage (p.o.) | Daily for 12 days | Attenuated neuroinflammation, glial cell activation, and upregulation of proinflammatory cytokines.[1][2] |
| Parkinson's Disease (MPTP Model) | 3 mg/kg | Oral gavage (p.o.) | Daily, starting 1 day before MPTP, for a total of 4 or 12 days | Protected dopaminergic neurons, mitigated glial activation, and reduced oxidative stress.[2] |
| Parkinson's Disease (MitoPark Transgenic) | 10 mg/kg | Oral gavage (p.o.) | Thrice a week, starting at 13 weeks of age | Improved locomotor activity, attenuated nigrostriatal degeneration, and improved mitochondrial function.[3][4][5] |
| Excitotoxicity (Kainic Acid Model) | 1.5, 3, and 6 mg/kg | Intragastric (i.g.) | Daily, starting 1 day before Kainic Acid injection, for 14 days | Dose-dependently reduced neuronal death.[6] |
| Excitotoxicity (Kainic Acid Model) | 18.75, 37.5, and 75 µg/kg | Intragastric (i.g.) | Daily, starting 1 day before Kainic Acid injection, for 14 days | Dose-dependently ameliorated neuronal damage and reduced neuronal death.[7] |
| Organophosphate Toxicity (DFP Model in Rats) | 10 mg/kg | Not specified | Not specified | Reduced DFP-induced oxidative stress and inflammatory markers in the periphery.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for specific research needs.
Protocol 1: Oral Gavage Administration of Mito-Apocynin in a Parkinson's Disease Mouse Model
This protocol is based on studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[2]
1. Materials:
- Mito-apocynin
- Vehicle solution (e.g., 10% ethanol in saline or a formulation of DMSO, PEG300, Tween-80, and saline)[1][2]
- MPTP-HCl (Sigma-Aldrich)
- Sterile saline
- Animal feeding needles (gavage needles)
- Syringes
2. Animal Model:
- Male C57BL/6 mice are commonly used for the MPTP model.
3. Preparation of Dosing Solutions:
- Mito-apocynin Solution: Dissolve Mito-apocynin in the chosen vehicle to achieve the desired final concentration for a 3 mg/kg dose. For example, for a 25g mouse, you would administer 0.075 mg of Mito-apocynin. Prepare the stock solution and dilute it accordingly to ensure an appropriate gavage volume (typically 100-200 µL).
- MPTP Solution: Dissolve MPTP-HCl in sterile saline to a concentration that allows for intraperitoneal injection of 25 mg/kg.
4. Dosing Procedure:
- Acute Paradigm:
- Begin oral gavage of Mito-apocynin (3 mg/kg/day) one day prior to the first MPTP injection.[2]
- On the following three days, co-administer Mito-apocynin (3 mg/kg/day, p.o.) and MPTP (25 mg/kg/day, i.p.).[2]
- Sacrifice mice 24 hours after the last dose of MPTP for tissue collection and analysis.[2]
- Sub-acute Paradigm:
- Start oral gavage of Mito-apocynin (3 mg/kg/day) one day before the initial MPTP injection.[2]
- For the next five days, co-administer Mito-apocynin (3 mg/kg/day, p.o.) and MPTP (25 mg/kg/day, i.p.).[2]
- Continue daily oral administration of Mito-apocynin for an additional six days.[2]
- Sacrifice mice 24 hours after the final dose of Mito-apocynin.[2]
Protocol 2: Intragastric Administration of Mito-Apocynin in an Excitotoxicity Mouse Model
This protocol is based on studies using the Kainic Acid (KA) model of neuronal excitotoxicity.[6][7]
1. Materials:
- Mito-apocynin
- Vehicle solution
- Kainic Acid (Sigma-Aldrich)
- Stereotaxic apparatus
- Anesthetic (e.g., chloral hydrate)
- Hamilton syringe
2. Animal Model:
- Adult male mice (strain may vary).
3. Preparation of Dosing Solutions:
- Mito-apocynin Solution: Prepare solutions of Mito-apocynin in the vehicle at concentrations that will deliver 1.5, 3, and 6 mg/kg or 18.75, 37.5, and 75 µg/kg.[6][7]
- Kainic Acid Solution: Prepare a solution of Kainic Acid for intracranial injection.
4. Dosing Procedure:
- One day prior to Kainic Acid injection, begin intragastric administration of Mito-apocynin at the desired dose.[6][7]
- On the day of surgery, anesthetize the mice and place them in a stereotaxic frame.
- Inject Kainic Acid into the striatum.[6]
- Continue daily intragastric administration of Mito-apocynin for 14 days.[6][7]
- At the end of the treatment period, sacrifice the mice for histological and biochemical analyses of the brain.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Mito-apocynin and a general experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of Mito-apocynin in neuroprotection.
Caption: General experimental workflow for in vivo studies with Mito-apocynin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 7. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
Application Notes and Protocols: Preparation of Mito-apocynin (C2) Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Mito-apocynin (C2) stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Introduction
Mito-apocynin (C2) is a novel mitochondrially-targeted antioxidant. It is a derivative of apocynin, an inhibitor of NADPH oxidase, and is conjugated to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria. This targeted delivery enhances its efficacy in mitigating mitochondrial oxidative stress. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for Mito-apocynin (C2).
| Parameter | Value | Source(s) |
| Molecular Weight | 536.4 g/mol | [1][2] |
| Chemical Formula | C₂₈H₂₇BrNO₃P | [1][3] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | 100 mg/mL (186.43 mM) | [1][2][5] |
| Storage of Powder | -20°C | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][6][7] |
Experimental Protocol: Preparation of Mito-apocynin (C2) Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of Mito-apocynin (C2) in DMSO.
Materials
-
Mito-apocynin (C2) powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
-
Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. It is recommended to handle Mito-apocynin (C2) powder in a chemical fume hood.
-
Weighing: Tare a sterile conical-bottom tube on the analytical balance. Carefully weigh the desired amount of Mito-apocynin (C2) powder directly into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.64 mg of the compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the Mito-apocynin (C2) powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes[1][9]. Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can also aid dissolution[5][10].
-
-
Aliquoting and Storage:
-
Once the Mito-apocynin (C2) is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[7].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][6][7].
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to maintain the final DMSO concentration in the culture medium below 0.5%, as higher concentrations can be toxic to cells[7]. For in vivo studies, the stock solution can be further diluted in appropriate vehicles, but it is recommended to prepare these working solutions fresh on the day of use[1].
Diagrams
Experimental Workflow
Caption: Workflow for preparing Mito-apocynin (C2) stock solution.
Conceptual Signaling Pathway
Mito-apocynin is designed to target and inhibit mitochondrial NADPH oxidase (NOX), a key source of reactive oxygen species (ROS) within the mitochondria. By inhibiting NOX, Mito-apocynin reduces oxidative stress, thereby protecting mitochondrial function and cell viability.
Caption: Mechanism of action for Mito-apocynin (C2).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Mito-apocynin (C2) | C28H27BrNO3P | CID 49802132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. xcessbio.com [xcessbio.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols: Measuring Mitochondrial Superoxide with MitoSOX Red and Mito-apocynin
Introduction
Mitochondrial reactive oxygen species (ROS), particularly superoxide (O₂⁻), are critical signaling molecules involved in a myriad of cellular processes. However, their overproduction is a key contributor to oxidative stress, cellular damage, and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Accurate measurement of mitochondrial superoxide is therefore essential for researchers in basic science and drug development.
MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide in the mitochondria of live cells[1][2]. This cell-permeant probe rapidly and selectively targets the mitochondria. Once localized, it is oxidized by superoxide to produce a red fluorescent signal, but is not readily oxidized by other ROS or reactive nitrogen species (RNS)[2][3].
Mito-apocynin is a novel compound developed to investigate the role of mitochondrial oxidative stress. It is a derivative of apocynin, a known NADPH oxidase (NOX) inhibitor, conjugated to a mitochondria-targeting triphenylphosphonium (TPP⁺) cation[4][5]. This modification facilitates its accumulation within the mitochondria, allowing it to act as a targeted antioxidant. However, it is important to note that some studies have reported that Mito-apocynin can also induce mitochondrial ROS in certain cell types, highlighting the need for careful experimental validation[6].
These application notes provide detailed protocols for using MitoSOX Red to measure mitochondrial superoxide levels in live cells and for assessing the efficacy of Mito-apocynin as a modulator of this process.
Principle of the Assay
The assay is based on the chemical properties of MitoSOX Red. The cationic TPP⁺ group of the molecule drives its accumulation in the negatively charged mitochondrial matrix. Within the mitochondria, the dihydroethidium moiety of MitoSOX Red is selectively oxidized by superoxide, the primary ROS produced by the electron transport chain. This oxidation reaction yields 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids, leading to a significant enhancement of its fluorescence, emitting a red signal that can be detected by fluorescence microscopy or flow cytometry[7]. Mito-apocynin is used as a pre-treatment to modulate superoxide production before the addition of the MitoSOX Red probe.
Signaling Pathway and Experimental Overview
Caption: Mechanism of MitoSOX Red and Mito-apocynin action.
Caption: General experimental workflow for measuring mitochondrial superoxide.
Materials and Reagents
Table 1: Reagents and Consumables
| Reagent/Material | Vendor (Example) | Purpose |
| MitoSOX™ Red Indicator | Thermo Fisher Scientific | Mitochondrial superoxide detection[2] |
| Mito-apocynin | MedChemExpress | Mitochondria-targeted antioxidant[8] |
| Dimethyl sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent for stock solutions |
| Cell Culture Medium (e.g., DMEM) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic supplement |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Washing and incubation buffer[2] |
| Antimycin A or MitoPQ | Sigma-Aldrich / Abcam | Positive control for superoxide induction[1][7] |
| Trypsin-EDTA | Gibco | Cell detachment |
| Sterile cell culture plates/flasks | Corning | Cell culture |
| Sterile microcentrifuge tubes | Eppendorf | Reagent preparation |
Table 2: Equipment
| Equipment | Purpose |
| Laminar Flow Hood | Aseptic cell culture handling |
| CO₂ Incubator (37°C, 5% CO₂) | Cell incubation |
| Fluorescence Microscope | Imaging and qualitative analysis |
| Flow Cytometer | Quantitative single-cell analysis |
| Centrifuge | Cell pelleting |
| Water Bath (37°C) | Warming reagents |
| Hemocytometer or Automated Cell Counter | Cell counting |
Experimental Protocols
Reagent Preparation
-
5 mM MitoSOX Red Stock Solution: Allow one vial of MitoSOX Red (50 µg) to warm to room temperature before opening[9]. Add 13 µL of anhydrous DMSO to the vial to create a 5 mM stock solution[3][10]. Mix well. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles[3].
-
MitoSOX Red Working Solution (1-5 µM): On the day of the experiment, dilute the 5 mM stock solution in pre-warmed (37°C) HBSS or serum-free medium to the desired final concentration (e.g., 5 µM)[2][7]. A titration from 1-5 µM is recommended to determine the optimal concentration for your cell type, as high concentrations can be cytotoxic[9][11].
-
Mito-apocynin Stock Solution (e.g., 10 mM): Prepare a stock solution in DMSO. The final concentration will depend on the supplier's formulation. Store as recommended by the manufacturer.
-
Mito-apocynin Working Solution (0.5-30 µM): Dilute the stock solution in cell culture medium to the desired final concentration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition[4][12].
-
Positive Control (e.g., 100 µM Antimycin A): Prepare a working solution in cell culture medium. Antimycin A is a complex III inhibitor that increases mitochondrial superoxide production[7].
Table 3: Summary of Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| MitoSOX Red | 5 mM | 1 - 5 µM (5 µM is common) | DMSO (Stock), HBSS/Medium (Working) |
| Mito-apocynin | 10 mM (Example) | 0.5 - 30 µM | DMSO (Stock), Medium (Working) |
| Antimycin A | 10 mM (Example) | 100 µM | DMSO (Stock), Medium (Working) |
Protocol 1: Fluorescence Microscopy
This protocol is suitable for visualizing mitochondrial superoxide production in adherent cells.
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a 12- or 24-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of Mito-apocynin or vehicle (DMSO). For a time-course experiment, stagger the treatment start times. A typical pre-treatment duration is 4 hours[4].
-
Controls: In separate wells, include:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for Mito-apocynin.
-
Positive Control: 30 minutes before staining, treat cells with a superoxide inducer like Antimycin A[7].
-
Unstained Control: Cells that will not be stained with MitoSOX Red (for background assessment).
-
-
Staining:
-
Washing: Gently aspirate the MitoSOX Red solution and wash the cells three times with pre-warmed HBSS to remove any unbound probe[2].
-
Imaging: Mount the coverslip on a slide with a drop of warm HBSS or mounting medium. Immediately visualize the cells using a fluorescence microscope.
Table 4: Microscope Settings
| Parameter | Setting | Notes |
| Excitation | ~510 nm | Standard filter sets for red fluorescence (e.g., TRITC/Rhodamine) are suitable[10]. |
| Emission | ~580 nm | A long-pass filter is appropriate[10]. |
| Objective | 40x or 63x oil immersion | For detailed cellular imaging. |
| Exposure | Keep consistent across all samples | Critical for quantitative comparisons. |
Protocol 2: Flow Cytometry
This protocol allows for the quantitative analysis of mitochondrial superoxide in a large population of cells.
-
Cell Preparation: Culture cells (adherent or suspension) to a sufficient number. For adherent cells, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge (e.g., 400 x g for 5 minutes)[10]. Resuspend the cell pellet in fresh medium.
-
Cell Count & Aliquoting: Count the cells and aliquot approximately 0.5 x 10⁶ cells per tube[11].
-
Treatment: Centrifuge the tubes, discard the supernatant, and resuspend the cells in medium containing Mito-apocynin, vehicle control, or positive control agents. Incubate for the desired duration (e.g., 4 hours) in a 37°C incubator, mixing occasionally.
-
Staining:
-
Add the MitoSOX Red working solution directly to the cell suspension to achieve the final desired concentration (e.g., 5 µM).
-
Incubate for 10-30 minutes at 37°C in a shaking water bath, protected from light[11].
-
-
Washing: Add 1 mL of warm HBSS to each tube, centrifuge (400 x g, 5 min), and discard the supernatant. Repeat the wash step two more times[11].
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of cold HBSS or FACS buffer (e.g., PBS + 1% FBS). Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
Table 5: Flow Cytometer Settings
| Parameter | Setting | Notes |
| Excitation Laser | 488 nm (Blue) or 561 nm (Yellow-Green) | The 488 nm laser is commonly available and can excite the probe[7]. |
| Emission Filter | ~585 nm (e.g., 585/42 bandpass) | Often detected in the PE or PE-Texas Red channel[7][14]. |
| Events to Record | At least 10,000 events per sample | To ensure statistical significance[7]. |
| Gating | Use forward scatter (FSC) and side scatter (SSC) to gate on the live, single-cell population. | |
| Controls | Use an unstained sample to set the negative gate and a positive control (Antimycin A) to confirm signal detection. |
Data Analysis
-
Microscopy: Analyze images using software like ImageJ/Fiji. Measure the mean fluorescence intensity (MFI) from a defined region of interest (ROI) for multiple cells per condition. Normalize the MFI of treated groups to the vehicle control.
-
Flow Cytometry: Use analysis software (e.g., FlowJo, FCS Express). Gate on the live cell population. Calculate the geometric mean fluorescence intensity (gMFI) or the percentage of MitoSOX-positive cells for each sample. Compare the values between control and treated groups.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | - Low probe concentration.- Insufficient incubation time.- Probe degradation due to light exposure or improper storage.- Cells are not producing significant superoxide. | - Optimize MitoSOX Red concentration (1-5 µM)[3].- Increase incubation time (up to 30 min)[3].- Always protect the probe from light and store at -20°C[9].- Include a positive control (e.g., Antimycin A) to confirm the assay is working[7]. |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Autofluorescence of cells or medium. | - Decrease MitoSOX Red concentration[15].- Ensure thorough washing (3x) with warm buffer[9].- Include an unstained control to measure and subtract background fluorescence. Use phenol red-free medium for imaging if possible. |
| Signal in Nucleus/Cytosol | - MitoSOX Red concentration >5 µM, leading to cytotoxicity and loss of mitochondrial membrane potential[2][9].- Cell death/damage. | - Use a lower concentration of MitoSOX Red (titrate down from 5 µM)[2].- Check cell viability with a dye like Propidium Iodide or TO-PRO-3[16]. |
| Inconsistent Results | - Variation in cell number.- Inconsistent incubation times or temperatures.- Probe photobleaching during imaging. | - Ensure accurate and consistent cell numbers for each sample.- Strictly control all incubation parameters[9].- Minimize light exposure during imaging; use an anti-fade mounting medium if necessary. |
References
- 1. abpbio.com [abpbio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MitoSOX measurement [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: Seahorse XF Analysis of Mitochondrial Function Following Mito-apocynin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dysfunction is a key factor in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[1][2][3] This document provides detailed application notes and protocols for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of Mito-apocynin, a mitochondria-targeted antioxidant, on mitochondrial respiration.
Mito-apocynin is a derivative of apocynin designed to accumulate within the mitochondria.[4] It has been investigated for its potential to mitigate mitochondrial dysfunction by reducing oxidative stress.[5][6][7] However, its precise effects on mitochondrial bioenergetics can be complex and may vary depending on the cell type and experimental conditions.[8][9] These protocols will guide researchers in designing and executing experiments to elucidate the impact of Mito-apocynin on mitochondrial health.
Key Mitochondrial Function Parameters Measured by Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal several key parameters of mitochondrial function.[10][11]
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under basal conditions. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |
| ATP-Linked Respiration | The portion of basal respiration that is used to generate ATP. It is determined by inhibiting ATP synthase. | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage or uncoupling. | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |
| Maximal Respiration | The maximum oxygen consumption rate that the cell can achieve, induced by an uncoupling agent. | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |
| Spare Respiratory Capacity | A measure of the cell's ability to respond to an increased energy demand. | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | Minimum rate measurement after Rotenone/Antimycin A injection |
Experimental Design and Workflow
A typical experiment to assess the effects of Mito-apocynin on mitochondrial function using a Seahorse XF Analyzer involves several key stages:
Caption: General experimental workflow for Seahorse XF analysis after Mito-apocynin treatment.
Detailed Protocols
Cell Seeding for Seahorse XF Analysis
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Cell culture medium appropriate for the cell line
-
Cells of interest
-
Optional: Poly-D-Lysine or other coating agent for suspension or weakly adherent cells[2]
Protocol:
-
The day before the assay, harvest and count the cells.
-
Resuspend the cells in their growth medium at the desired concentration. Optimal cell density should be determined empirically for each cell type, but a starting point of 20,000-80,000 cells per well for a 96-well plate is common.[12]
-
Seed 80 µL of the cell suspension into each well of the Seahorse XF plate, leaving the four corner wells for background correction.[12][13]
-
Allow the plate to sit at room temperature in a sterile hood for 30-60 minutes to ensure even cell distribution.[12]
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.
Mito-apocynin Treatment
Materials:
-
Mito-apocynin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
Protocol:
-
On the day of treatment (typically the day after cell seeding), prepare fresh dilutions of Mito-apocynin in pre-warmed cell culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 30 µM being previously reported.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of Mito-apocynin or vehicle control.
-
The incubation time for Mito-apocynin treatment should be optimized. Treatment times can range from a few hours (e.g., 3 hours) to longer periods (e.g., 12-24 hours).[5][6]
-
Return the plate to the incubator for the duration of the treatment.
Seahorse XF Cell Mito Stress Test Protocol
Materials:
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Protocol:
One Day Before Assay:
-
Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[12][13]
Day of Assay:
-
Prepare the Seahorse XF assay medium. For example, supplement Seahorse XF Base Medium with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[13][14]
-
Remove the cell culture plate from the incubator.
-
Wash the cells by removing the treatment medium and gently adding 150-200 µL of pre-warmed assay medium to each well.[12] Repeat this wash step.
-
After the final wash, add 180 µL of the assay medium to each well.[12]
-
Place the cell plate in a non-CO2 37°C incubator for at least 45-60 minutes to allow the temperature and pH to equilibrate.[12][13]
-
Prepare the inhibitor solutions from the Seahorse XF Cell Mito Stress Test Kit by reconstituting them in the assay medium to the desired stock concentrations. Recommended final concentrations in the well are typically 1.0-1.5 µM for Oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A, though FCCP concentration may require optimization.[13][14]
-
Load the sensor cartridge with the prepared inhibitors. Port A is typically loaded with Oligomycin, Port B with FCCP, and Port C with Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.
Data Analysis and Normalization
-
After the run, the Seahorse XF software will provide the kinetic OCR data.
-
Use the Seahorse XF Cell Mito Stress Test Report Generator to automatically calculate the key parameters of mitochondrial function.[1][11][15]
-
It is crucial to normalize the OCR data to account for variations in cell number between wells. Common normalization methods include:
-
Protein concentration: After the assay, lyse the cells in each well and perform a protein assay (e.g., BCA assay).[13]
-
Cell counting: Use a cell counter or a nuclear stain (e.g., DAPI) to count the number of cells in each well post-assay.
-
Normalization to basal respiration: In some cases, data can be normalized to the basal respiration of a control group to compare the relative changes in mitochondrial function.[16]
-
Expected Results and Interpretation
The effects of Mito-apocynin on mitochondrial respiration can be multifaceted.
Potential Pro-Bioenergetic Effects: Some studies have shown that Mito-apocynin can enhance mitochondrial function, particularly in models of mitochondrial stress.[5] This may be reflected in the Seahorse data as:
-
Increased Basal Respiration: Indicating a higher overall metabolic rate.[5]
-
Increased ATP-Linked Respiration: Suggesting improved efficiency of ATP production.[5]
-
Increased Maximal Respiration and Spare Respiratory Capacity: Demonstrating an enhanced ability to respond to energetic demands.[5]
Potential Detrimental Effects: Conversely, other research has indicated that Mito-apocynin can have off-target effects or even induce mitochondrial dysfunction under certain conditions.[8][9] This could manifest as:
-
Decreased Basal and Maximal Respiration: Suggesting inhibition of the electron transport chain.
-
Increased Proton Leak: Indicating mitochondrial uncoupling and damage.
-
Disruption of Mitochondrial Complexes: Some evidence suggests Mito-apocynin can disrupt Complex I and V of the electron transport chain.[8][9]
Illustrative Data Summary:
| Treatment Group | Basal Respiration (pmol O2/min/µg protein) | ATP-Linked Respiration (pmol O2/min/µg protein) | Maximal Respiration (pmol O2/min/µg protein) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 10 | 75 ± 8 | 200 ± 15 | 100 ± 12 |
| Mito-apocynin (10 µM) - Scenario A | 120 ± 12 | 90 ± 9 | 240 ± 20 | 120 ± 15 |
| Mito-apocynin (10 µM) - Scenario B | 80 ± 9 | 60 ± 7 | 150 ± 18 | 70 ± 10 |
Scenario A represents a potential positive effect on mitochondrial function, while Scenario B illustrates a potential negative impact. These are hypothetical values for illustrative purposes.
Signaling Pathways and Mechanisms
The primary proposed mechanism of Mito-apocynin is the inhibition of NADPH oxidase (NOX) within the mitochondria, thereby reducing the production of reactive oxygen species (ROS).[7][17]
Caption: Proposed mechanism of Mito-apocynin in mitigating mitochondrial dysfunction.
However, it is important to consider reports of off-target effects. The triphenylphosphonium cation used to target the molecule to the mitochondria may itself induce ROS production and disrupt mitochondrial complexes.[9] Therefore, appropriate controls, such as a molecule containing the triphenylphosphonium group without the apocynin moiety, should be considered in mechanistic studies.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of Mito-apocynin or prolonged treatment may affect cell viability. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to the Seahorse experiment to ensure that the observed effects on OCR are not due to cell death.
-
FCCP Titration: The optimal concentration of the uncoupler FCCP can vary between cell types. A titration experiment should be performed to determine the concentration that elicits the maximal OCR without being cytotoxic.
-
Data Variability: High variability between wells can be an issue. Ensure consistent cell seeding and handling techniques. Proper normalization is critical to minimize variability.[16]
-
Solvent Effects: If Mito-apocynin is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the culture medium is low (typically <0.1%) and that a vehicle control group is included in all experiments.
By following these detailed protocols and considering the potential complexities of Mito-apocynin's effects, researchers can effectively utilize the Seahorse XF platform to gain valuable insights into the impact of this compound on mitochondrial function.
References
- 1. Seahorse Cell Mito Stress Test data analysis | アジレント [agilent.com]
- 2. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. tabaslab.com [tabaslab.com]
- 13. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 14. content.protocols.io [content.protocols.io]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mito-apocynin (C2) Administration
Introduction
Mito-apocynin (Mito-Apo) is a novel, orally active antioxidant synthesized by conjugating apocynin with a triphenylphosphonium (TPP⁺) cation.[1][2][3] This TPP⁺ moiety facilitates the compound's accumulation within mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1][2] Mito-apocynin exerts its therapeutic effects by inhibiting NADPH oxidase (NOX), a key enzyme responsible for generating superoxide radicals.[1][4] By targeting mitochondrial oxidative stress and subsequent neuroinflammatory pathways, Mito-apocynin has shown significant neuroprotective efficacy in various preclinical animal models, including those for Parkinson's disease and endotoxemia.[1][4][5][6]
These application notes provide a comprehensive guide for researchers on the preparation and administration of Mito-apocynin via oral gavage in animal models, summarizing quantitative data and detailing experimental protocols.
Application Notes
Mechanism of Action
Mito-apocynin's primary mechanism involves the inhibition of NADPH oxidase, particularly the NOX2 isoform, which is highly expressed in microglia.[7] In neurodegenerative disease states, activated microglia and other cells exhibit upregulated NOX2 activity, leading to excessive ROS production. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers inflammatory cascades.
By accumulating in mitochondria, Mito-apocynin directly quenches ROS and inhibits NOX activity at its source. This dual action mitigates mitochondrial dysfunction, reduces the formation of harmful reactive nitrogen species (RNS), and suppresses the activation of glial cells.[1] Consequently, the downstream production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS), is significantly attenuated.[1][2] This ultimately protects neurons from oxidative damage and inflammatory-mediated cell death.[1][2]
Key Applications
-
Parkinson's Disease (PD): Oral administration of Mito-apocynin has been shown to protect against MPTP-induced dopaminergic neurodegeneration, attenuate motor deficits, and reduce neuroinflammation in mouse models of PD.[1] It also improves motor activity and coordination in the progressive MitoPark transgenic mouse model.[4][5][8]
-
Sepsis and Endotoxemia: In LPS-induced endotoxemia models, Mito-apocynin significantly reduces systemic inflammation, decreases circulating pro-inflammatory cytokines, and protects against mortality and motor deficits.[6]
-
Excitotoxicity: The compound has demonstrated neuroprotective effects against kainic acid-induced excitotoxic injury by mitigating mitochondrial dysfunction and reducing neuronal death.[9]
Quantitative Data Summary
The following table summarizes dosages and administration details from various preclinical studies involving oral gavage of Mito-apocynin.
| Animal Model | Species | Mito-apocynin Dosage | Vehicle | Treatment Schedule | Key Outcomes | Reference |
| Parkinson's Disease (MPTP) | Mouse | 3 mg/kg/day | 10% Ethanol in Saline | Daily for 12 days (1 day pre-treatment, 5 days co-treatment, 6 days post-treatment) | Attenuated glial activation, suppressed pro-inflammatory cytokines, protected against dopaminergic degeneration. | [1] |
| Parkinson's Disease (MitoPark) | Mouse | 10 mg/kg | 10% Ethanol in PBS | Thrice a week, starting at 13 weeks of age | Improved locomotor activity, partially attenuated nigrostriatal degeneration, inhibited NOX2 activation. | [4][5][8][10] |
| Endotoxemia (LPS) | Mouse | 30 mg/kg | Not specified | Four times every 6 hours post-LPS injection | Reduced circulating pro-inflammatory cytokines (IL-1β, TNF-α) and protected against mortality. | [6] |
| Excitotoxicity (Kainic Acid) | Mouse | 1.5, 3, or 6 mg/kg/day | Not specified | Daily, starting 1 day prior to KA injection and continuing for 14 days | Reduced neuronal death and improved neurobehavioral deficits. | [9] |
| Organophosphate Neurotoxicity | Rat | Not specified (MPO-NP) | Not specified | 4 mg, i.m., every 2 days | Reduced ROS and inflammatory markers in the periphery. | [11] |
Experimental Protocols
Protocol 1: Preparation of Mito-apocynin for Oral Gavage
Objective: To prepare a homogenous and stable solution or suspension of Mito-apocynin for accurate oral administration.
Materials:
-
Mito-apocynin (C2) powder
-
Vehicle solvents (choose one option below)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Vehicle Options:
-
Option A: Ethanol-Based Vehicle (for substances soluble in ethanol)
-
Prepare a 10% ethanol solution in sterile saline or phosphate-buffered saline (PBS).[1]
-
Weigh the required amount of Mito-apocynin powder.
-
Add the powder to the 10% ethanol vehicle to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 0.375 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Option B: DMSO/PEG300/Tween-80 Vehicle (for substances with poor aqueous solubility) [3]
-
Prepare a stock solution of Mito-apocynin in DMSO (e.g., 25 mg/mL).
-
For the final working solution, combine the following in order, mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly to create a clear solution. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]
-
Note: Always prepare fresh solutions daily. The choice of vehicle should be tested for animal tolerance and should not have confounding effects on the experimental outcomes. A vehicle-only control group is essential.
Protocol 2: Standard Oral Gavage Procedure in Mice
Objective: To accurately and safely administer a precise volume of Mito-apocynin solution directly into the stomach of a mouse. This protocol is adapted from standard institutional guidelines.[12][13][14][15]
Materials:
-
Mouse gavage needles (18-22 gauge, flexible with a rounded tip is recommended).[12][16]
-
1 mL syringes
-
Prepared Mito-apocynin dosing solution
-
Animal scale
Procedure:
-
Volume Calculation:
-
Tube Measurement:
-
Animal Restraint:
-
Tube Insertion:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars), slightly to one side of the mouth.[15][16]
-
Gently advance the tube along the roof of the mouth toward the back of the throat. The mouse should swallow as the tube enters the esophagus.[12][15]
-
The tube should pass smoothly without resistance. If resistance is met or the animal coughs, withdraw immediately and try again. This may indicate entry into the trachea.[15][16]
-
-
Substance Administration:
-
Once the tube is inserted to the pre-marked depth, administer the solution slowly and steadily by depressing the syringe plunger.
-
-
Removal and Monitoring:
Protocol 3: Example Treatment Regimen in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of Mito-apocynin against MPTP-induced toxicity. This protocol is based on the sub-acute treatment paradigm.[1]
Animals: C57BL/6 mice.
Groups:
-
Vehicle Control (10% Ethanol in Saline)
-
MPTP + Vehicle
-
MPTP + Mito-apocynin (3 mg/kg)
Experimental Workflow:
-
Acclimatization (Day -8 to -2): Animals are housed under standard conditions for at least one week to acclimate.
-
Pre-treatment (Day -1): Administer Mito-apocynin (3 mg/kg, p.o.) or vehicle to the respective groups.
-
Co-treatment (Day 0 to 4):
-
Administer MPTP (25 mg/kg, i.p.) daily for 5 consecutive days.
-
Continue daily oral gavage of Mito-apocynin or vehicle approximately 30-60 minutes before each MPTP injection.
-
-
Post-treatment (Day 5 to 10): Continue daily oral gavage of Mito-apocynin or vehicle for 6 more days.
-
Endpoint (Day 11):
-
Perform behavioral testing (e.g., open-field, rotarod) to assess motor function.[1]
-
Sacrifice animals 24 hours after the final dose.
-
-
Tissue Collection & Analysis:
-
Collect brain tissue (substantia nigra, striatum) for analysis.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Analyze markers of neuroinflammation (e.g., Iba1, GFAP) and oxidative stress (e.g., 4-HNE, gp91phox) via qRT-PCR or Western blot.[1]
-
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. mdpi.com [mdpi.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. instechlabs.com [instechlabs.com]
Application Notes: Mito-apocynin Treatment Protocol for Neuroprotection in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin is a novel, orally available, and mitochondrially-targeted derivative of apocynin. By conjugating apocynin to a triphenylphosphonium (TPP+) cation, the molecule exhibits enhanced cell permeability and selectively accumulates within the mitochondria.[1][2][3] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), a key enzyme responsible for producing reactive oxygen species (ROS).[1][4] Specifically, Mito-apocynin has been shown to inhibit mitochondrial NOX4, thereby reducing mitochondrial ROS (mtROS) production, mitigating oxidative stress, and preventing subsequent mitochondrial dysfunction.[1][3][5] These properties make Mito-apocynin a potent neuroprotective agent, showing efficacy in cellular and animal models of neurodegenerative diseases like Parkinson's disease and excitotoxicity-induced neuronal injury.[2][3][6]
This document provides a comprehensive protocol for the application of Mito-apocynin in primary neuronal cultures to assess its neuroprotective effects against common neurotoxic insults.
Data Presentation
Table 1: Recommended Treatment Conditions for Mito-apocynin in Primary Neurons
This table summarizes effective concentrations and durations from various published studies. Initial experiments should include a dose-response analysis to determine the optimal concentration for the specific primary neuron type and injury model used.
| Model System/Insult | Effective Concentration Range | Recommended Treatment Duration | Key Findings | Reference |
| Kainic Acid (KA)-Induced Excitotoxicity | 0.25 - 2 µM (1 µM selected for efficacy) | 4-hour pre-treatment before KA exposure | Dose-dependently reversed KA-induced cytotoxicity and mitochondrial dysfunction. | [7][8] |
| 1-methyl-4-phenylpyridinium (MPP+)-Induced Neurotoxicity | 10 µM | 24-hour co-treatment with MPP+ | Attenuated the loss of dopaminergic neurons, reduced oxidative stress markers, and diminished glial activation. | [2] |
| Kainic Acid (KA)-Induced Excitotoxicity (in combination with NADPH) | 0.5 µM | 4-hour pre-treatment before KA exposure | Restored mitochondrial membrane potential when used in combination with NADPH. | [1] |
Table 2: Summary of Key Experimental Assays and Expected Outcomes
This table outlines common assays to evaluate the efficacy of Mito-apocynin and the expected results indicating a neuroprotective effect.
| Assay | Parameter Measured | Expected Outcome with Mito-apocynin Treatment | Reference |
| Cell Viability Assays | |||
| CCK-8 / MTT Assay | Metabolic activity as an indicator of cell viability. | Increased cell viability in the presence of the neurotoxin. | [7][8] |
| Mitochondrial Health Assays | |||
| MitoSOX Red Staining | Mitochondrial superoxide levels. | Decreased red fluorescence, indicating reduced mtROS. | [1][7] |
| JC-1 Staining | Mitochondrial membrane potential (MMP). | Increased ratio of red (J-aggregates) to green (J-monomers) fluorescence, indicating restored MMP. | [1][7] |
| ATP Luminescence Assay | Cellular ATP concentration. | Reversal of toxin-induced ATP depletion. | [1][8] |
| Seahorse XF Analyzer | Oxygen Consumption Rate (OCR). | Improved basal respiration and ATP-linked respiration. | [6] |
| Oxidative Stress & Damage | |||
| Immunocytochemistry | Levels of 4-Hydroxynonenal (4-HNE) or 3-Nitrotyrosine (3-NT). | Reduced immunostaining for markers of lipid peroxidation and protein nitration. | [2] |
| Neuroprotection & Morphology | |||
| Immunocytochemistry (e.g., anti-TH, anti-NeuN) | Number and morphology of surviving neurons (e.g., Tyrosine Hydroxylase positive neurons). | Increased count of surviving neurons and preservation of neurite length and complexity. | [2] |
Visualized Protocols and Pathways
References
- 1. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JC-1 Assay with Mito-apocynin in Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key factor in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production. The JC-1 assay is a widely used method to assess ΔΨm, utilizing a lipophilic cationic dye that exhibits a fluorescence shift upon accumulation in healthy, energized mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Conversely, in apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Mito-apocynin is a novel investigational compound designed to target and inhibit mitochondrial NADPH oxidase (NOX), a significant source of mitochondrial ROS (mtROS). By specifically accumulating in the mitochondria, Mito-apocynin offers a targeted approach to mitigate oxidative stress at its source. These application notes provide detailed protocols for utilizing the JC-1 assay to evaluate the effects of Mito-apocynin on mitochondrial membrane potential in various cell-based models.
Principle of the JC-1 Assay
The JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye is a ratiometric fluorescent probe that leverages the electrochemical potential gradient across the mitochondrial membrane.
-
High Mitochondrial Membrane Potential (Healthy Cells): In mitochondria with a normal, high membrane potential, the cationic JC-1 dye accumulates and forms "J-aggregates," which exhibit a fluorescence emission maximum at ~590 nm (red).
-
Low Mitochondrial Membrane Potential (Unhealthy/Apoptotic Cells): When the mitochondrial membrane potential collapses, JC-1 can no longer accumulate within the mitochondria and remains in the cytoplasm as monomers, which show a fluorescence emission maximum at ~529 nm (green).
The ratio of red to green fluorescence intensity is, therefore, directly proportional to the mitochondrial membrane potential and is largely independent of other factors like mitochondrial size, shape, or density. A decrease in the red/green ratio is indicative of mitochondrial depolarization.
Experimental Protocols
Materials and Reagents
-
JC-1 dye (lyophilized)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Mito-apocynin
-
Positive control (e.g., CCCP or FCCP - mitochondrial uncouplers)
-
Black-walled, clear-bottom 96-well plates (for plate reader assays)
-
Glass coverslips or chamber slides (for microscopy)
-
Flow cytometry tubes
Preparation of Reagents
-
JC-1 Stock Solution (1-5 mM): Dissolve lyophilized JC-1 in high-quality, anhydrous DMSO. For example, to prepare a 200 µM stock solution, add the appropriate volume of DMSO to the vial of JC-1.[1] Mix thoroughly by vortexing. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Mito-apocynin Stock Solution: Prepare a stock solution of Mito-apocynin in DMSO at a concentration of 10-20 mM. Aliquot and store at -20°C.
-
Positive Control (CCCP/FCCP) Stock Solution (10-50 mM): Prepare a stock solution of the mitochondrial uncoupler (e.g., Carbonyl cyanide m-chlorophenyl hydrazone) in DMSO. Store at -20°C.
-
JC-1 Staining Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or PBS.[1] The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 10 µM.[1]
Protocol 1: JC-1 Staining for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides and allow them to adhere and grow overnight to the desired confluency (typically 70-80%).
-
Treatment with Mito-apocynin: Treat the cells with various concentrations of Mito-apocynin (e.g., 0.25, 0.5, 1, 2 µM) for the desired duration (e.g., 4 hours followed by a stressor, or for a longer-term pre-treatment).[2] Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[3]
-
JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add the freshly prepared JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging: Mount the coverslips on a slide with a drop of PBS. Immediately visualize the cells using a fluorescence microscope equipped with filters for detecting both green (FITC/GFP channel) and red (Rhodamine/TRITC channel) fluorescence.
-
Image Analysis: Capture images of both red and green fluorescence from the same field of view. Healthy cells will exhibit intense red fluorescence within the mitochondria, while apoptotic or stressed cells will show predominantly green fluorescence. The ratio of red to green fluorescence intensity can be quantified using image analysis software (e.g., ImageJ).
Protocol 2: JC-1 Staining for Flow Cytometry
-
Cell Culture and Treatment: Culture cells in suspension or in plates to the desired density (e.g., 0.5-1 x 10^6 cells/mL). If using adherent cells, detach them using trypsin or a gentle cell scraper after treatment. Treat the cells with Mito-apocynin and controls as described in Protocol 1.
-
Cell Harvesting: Collect the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4]
-
Washing: Add 2 mL of PBS to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step once.
-
Resuspension: Resuspend the final cell pellet in 0.5 mL of PBS for analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm excitation laser. Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter). Healthy cells will be high in both red and green fluorescence (J-aggregates also have a green component), while depolarized cells will show a decrease in red fluorescence and an increase in the proportion of green fluorescence.[3] The data is typically presented as a dot plot of red versus green fluorescence, allowing for the quantification of cell populations with high and low mitochondrial membrane potential.
Protocol 3: JC-1 Staining for Microplate Reader
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment: Treat the cells with Mito-apocynin and controls as described in Protocol 1.
-
JC-1 Staining: Remove the treatment medium, wash once with PBS, and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash each well twice with PBS or cell culture medium.
-
Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well. Measure the fluorescence using a microplate reader.
-
Red Fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Quantitative data from JC-1 assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of Mito-apocynin on Mitochondrial Membrane Potential in Primary Neurons Subjected to Kainic Acid (KA)-Induced Excitotoxicity
| Treatment Group | Red/Green Fluorescence Ratio (Mean ± SEM) | Fold Change vs. KA Control |
| Control | 1.00 ± 0.08 | 2.13 |
| KA (100 µM) | 0.47 ± 0.05 | 1.00 |
| KA + Mito-apocynin (0.25 µM) | 0.65 ± 0.06 | 1.38 |
| KA + Mito-apocynin (0.5 µM) | 0.78 ± 0.07 | 1.66 |
| KA + Mito-apocynin (1 µM) | 0.89 ± 0.09 | 1.89 |
| KA + Mito-apocynin (2 µM) | 0.92 ± 0.08 | 1.96 |
Data adapted from a study on primary cortical neurons pre-treated with Mito-apocynin for 4 hours, followed by treatment with 100 µM Kainic Acid for 8 hours. The red/green fluorescence ratio was quantified from JC-1 staining images.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for JC-1 assay with Mito-apocynin.
Signaling Pathway of Mito-apocynin Action
Caption: Signaling pathway of Mito-apocynin in preserving mitochondrial health.
Troubleshooting and Considerations
-
Low Red/Green Ratio in Control Cells: This may indicate that the control cells are unhealthy. Ensure proper cell culture conditions and handle cells gently. Seeding cells at too high a density can also induce apoptosis.[3]
-
High Background Fluorescence: Phenol red in some culture media can contribute to background fluorescence. Consider using a phenol red-free medium for the assay.
-
Photobleaching: JC-1 is light-sensitive. Protect stained cells from light as much as possible and analyze them immediately after staining.
-
JC-1 Precipitation: JC-1 has low aqueous solubility. Ensure the DMSO stock is fully dissolved before diluting it into an aqueous medium. Centrifugation of the staining solution is not recommended as it can remove the dye.
-
Cell Type Variability: The optimal concentration of JC-1 and incubation time can vary between cell types. It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line.[3]
-
Fixation: Do not fix cells after JC-1 staining, as this will disrupt the mitochondrial membrane potential and the dye signal. The assay must be performed on live cells.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of NOX4 Expression Following Mito-Apocynin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 4 (NOX4) is a member of the NOX family of enzymes responsible for generating reactive oxygen species (ROS). Unlike other isoforms, NOX4 is constitutively active and primarily produces hydrogen peroxide (H₂O₂)[1][2]. NOX4 is implicated in a variety of cellular processes and its dysregulation is linked to numerous pathologies, including cardiovascular diseases, fibrosis, and cancer, making it a significant target for therapeutic intervention[1][3].
Mito-apocynin, a derivative of apocynin targeted to the mitochondria, is utilized as an inhibitor of NADPH oxidase activity[4][5]. While its parent compound, apocynin, is described in some contexts as an antioxidant rather than a direct NOX inhibitor in vascular cells[6], Mito-apocynin has been shown to specifically counteract the upregulation of mitochondrial NOX4 in models of excitotoxicity[4][5][7].
These application notes provide a comprehensive protocol for the analysis of NOX4 protein expression by Western blot in response to Mito-apocynin treatment.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture, such as a cell or tissue lysate[8][9]. The methodology involves several key stages:
-
Sample Preparation : Cells or tissues are lysed to release their protein content. The total protein concentration is then determined to ensure equal loading of samples.
-
Gel Electrophoresis : Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[10][11].
-
Protein Transfer : The separated proteins are transferred from the polyacrylamide gel to a solid membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose[10][12].
-
Immunodetection : The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody specific to the target protein (NOX4). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody[13].
-
Signal Generation and Analysis : A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light[14][15]. This signal is captured by a digital imager or X-ray film. The intensity of the resulting band corresponds to the amount of target protein, which can be quantified using densitometry software.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of Mito-apocynin on NOX4 expression in an experimental model of kainic acid (KA)-induced excitotoxicity. Data is presented as the relative expression of NOX4 normalized to a loading control.
| Treatment Group | N | Relative NOX4 Expression (Mean ± SEM) | Fold Change vs. Control |
| Control | 5 | 1.00 ± 0.15 | 1.0 |
| Kainic Acid (KA) | 5 | 2.50 ± 0.30 | 2.5 |
| KA + Mito-apocynin | 5 | 1.25 ± 0.20# | 1.25 |
| Data are hypothetical, based on trends reported in the literature where Mito-apocynin reverses KA-induced upregulation of mitochondrial NOX4.[4][5]. P-values would be calculated in an actual experiment to determine statistical significance (P < 0.05 vs. Control; #P < 0.05 vs. KA). |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key NOX4 signaling pathway and the general experimental workflow for the Western blot analysis.
Caption: A diagram of the NOX4 signaling cascade.
Caption: The experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Mito-apocynin Treatment
-
Culture cells of interest to approximately 70-80% confluency using appropriate media and conditions.
-
Pre-treat cells with Mito-apocynin at a predetermined optimal concentration and duration. This may require a dose-response and time-course experiment.
-
Introduce the stimulus (e.g., a chemical inducer of oxidative stress) if applicable, for the desired time period.
-
Ensure appropriate controls are included: untreated cells, cells treated with vehicle control, cells with stimulus only, and cells with Mito-apocynin only.
Cell Lysis and Protein Extraction
This protocol is for adherent cells in a 10 cm dish.
-
After treatment, place the culture dish on ice and wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS)[16].
-
Aspirate the final PBS wash completely.
-
Add 0.8-1.0 mL of ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with fresh protease and phosphatase inhibitors[16].
-
Use a cell scraper to gently scrape the cells off the dish in the presence of the lysis buffer[16].
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
For membrane-bound proteins like NOX4, sonication on ice (e.g., two 30-second pulses) can improve solubilization[17].
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the lysate on ice for immediate use or aliquot and store at -80°C for long-term use.
Protein Quantification
-
Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions[18][19][20].
-
Prepare a standard curve using a series of known protein standards (e.g., Bovine Serum Albumin - BSA)[18].
-
Based on the quantification, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Based on the protein quantification, dilute an appropriate volume of each lysate to a final concentration of 1-2 µg/µL with lysis buffer and water.
-
Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each sample[21].
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[21].
-
Load 10-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel[12]. Also, load a pre-stained molecular weight marker in one lane to monitor protein separation and transfer efficiency[11].
-
Run the gel in 1x SDS-PAGE Running Buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel[10][11].
Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in Transfer Buffer (e.g., 25 mM Tris, 190 mM glycine, 20% methanol) for 10-15 minutes. Note: PVDF membranes must first be activated by a brief 30-second soak in methanol[10].
-
Assemble the transfer "sandwich" in the transfer cassette, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, PVDF membrane, filter paper, sponge.
-
Place the cassette in a transfer tank, ensuring the membrane is between the gel and the positive electrode (anode).
-
Perform the transfer using a wet or semi-dry system according to the manufacturer's instructions (e.g., 100 V for 1-2 hours or at 25 V overnight at 4°C for wet transfer)[10].
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency[12]. Destain with TBST before proceeding.
Immunoblotting
-
Place the membrane in a clean container and block non-specific binding sites by incubating in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for at least 1 hour at room temperature with gentle agitation[12].
-
Wash the membrane three times for 10 minutes each with TBST[12].
-
Incubate the membrane with the primary antibody against NOX4, diluted in blocking buffer (e.g., 1:1000, or as recommended by the manufacturer), overnight at 4°C with gentle rocking[12].
-
The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody[12].
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature[12].
-
Wash the membrane at least three times for 10 minutes each with TBST to remove unbound secondary antibody[12]. A final wash with TBS (no Tween-20) can sometimes reduce background.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescent (ECL) substrate by mixing the reagents according to the manufacturer's protocol[14].
-
Incubate the membrane with the ECL substrate for 1-5 minutes[13][15].
-
Drain the excess substrate and place the membrane in a plastic wrap or a blot development folder[14].
-
Immediately capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film[9][13]. Multiple exposures may be necessary to ensure the signal is within the linear dynamic range and not saturated.
-
To quantify the results, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) whose expression is not expected to change with the experimental treatments.
-
Use densitometry software to measure the band intensity for NOX4 and the loading control in each lane.
-
Normalize the NOX4 band intensity to the corresponding loading control band intensity for each sample. Calculate the fold change in normalized NOX4 expression relative to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | NADPH Oxidase 4: A Potential Therapeutic Target of Malignancy [frontiersin.org]
- 4. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Chemiluminescence in western blot | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. The NADPH oxidase Nox4 restricts the replicative lifespan of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 19. licorbio.com [licorbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
Application Notes and Protocols: The Use of Mito-Apocynin in the MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Mito-apocynin in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease (PD). This document outlines the therapeutic potential of Mito-apocynin, its mechanism of action, and standardized procedures for evaluating its efficacy.
Introduction to Mito-Apocynin and the MPTP Model
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[1][2][3]. The MPTP mouse model is a widely used preclinical tool that recapitulates key pathological features of PD, including dopaminergic neurodegeneration and motor deficits, by inhibiting complex I of the mitochondrial electron transport chain[2][3][4].
Mito-apocynin is a novel, orally bioavailable antioxidant that specifically targets mitochondria. It is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), an enzyme complex that is a major source of reactive oxygen species (ROS) in the brain[1][5]. By conjugating apocynin to a triphenylphosphonium (TPP+) cation, Mito-apocynin readily accumulates in mitochondria, allowing it to directly combat mitochondrial oxidative stress, a key pathological driver in Parkinson's disease[5]. Research has demonstrated that Mito-apocynin exerts potent neuroprotective effects in cellular and animal models of PD by mitigating oxidative damage, neuroinflammation, and subsequent dopaminergic neuronal loss[1][5][6].
Mechanism of Action: Mito-Apocynin in Neuroprotection
Mito-apocynin's neuroprotective effects in the MPTP model are multifactorial, primarily revolving around the attenuation of oxidative stress and neuroinflammation.
-
Inhibition of NADPH Oxidase (NOX2): MPTP-induced toxicity leads to the activation of microglia and subsequent upregulation of NOX2, leading to a surge in ROS production. Mito-apocynin has been shown to inhibit NOX2 activation in microglia[1].
-
Reduction of Oxidative Stress: By inhibiting NOX2 and scavenging mitochondrial ROS, Mito-apocynin significantly reduces oxidative damage markers such as 3-nitrotyrosine (3-NT) and 4-hydroxynonenol (4-HNE) in the substantia nigra[5][7].
-
Anti-inflammatory Effects: Mito-apocynin suppresses the activation of microglia and astrocytes, key players in neuroinflammation[1][5]. This is accompanied by a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β, as well as inducible nitric oxide synthase (iNOS)[5].
-
Preservation of Dopaminergic Neurons: Through its antioxidant and anti-inflammatory actions, Mito-apocynin protects dopaminergic neurons from MPTP-induced apoptosis, leading to the preservation of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and their terminals in the striatum[5][6].
-
Improvement of Motor Function: The neuroprotective effects of Mito-apocynin translate to significant improvements in motor performance in MPTP-treated mice, as assessed by various behavioral tests[1][5].
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Mito-apocynin in the MPTP mouse model.
Table 1: Effect of Mito-Apocynin on Striatal Dopamine and Metabolites
| Treatment Group | Dopamine (DA) (% of Control) | DOPAC (% of Control) | HVA (% of Control) |
| Saline | 100% | 100% | 100% |
| MPTP | ~20%[8] | ~24%[8] | ~30%[8] |
| MPTP + Mito-Apocynin (3 mg/kg/day) | ~70%[8] | Significantly Attenuated Depletion[8] | Significantly Attenuated Depletion[8] |
DOPAC: 3,4-Dihydroxyphenylacetic acid, HVA: Homovanillic acid
Table 2: Neuroprotective Effect of Mito-Apocynin on Dopaminergic Neurons
| Treatment Group | TH+ Neurons in Substantia Nigra (% of Control) |
| Saline | 100% |
| MPTP | Significant Loss[5] |
| MPTP + Mito-Apocynin (3 mg/kg/day) | Significantly Mitigated Loss[5] |
TH+: Tyrosine Hydroxylase positive
Table 3: Effect of Mito-Apocynin on Markers of Oxidative Stress and Inflammation
| Marker | MPTP Effect | Mito-Apocynin (3 mg/kg/day) Effect on MPTP-treated mice |
| 3-Nitrotyrosine (3-NT) | Robust Increase[7] | Greatly Attenuated[7] |
| 4-Hydroxynonenol (4-HNE) | Robust Increase[5] | Significantly Reduced[5] |
| iNOS mRNA | Marked Increase[5] | Strongly Inhibited[5] |
| TNF-α mRNA | Marked Increase[5] | Strongly Inhibited[5] |
| IL-1β mRNA | Marked Increase[5] | Strongly Inhibited[5] |
iNOS: inducible Nitric Oxide Synthase, TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1beta
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mito-Apocynin signaling pathway in neuroprotection.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mito-apocynin (C2) Solubility for In Vivo Research
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for dissolving Mito-apocynin (C2) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving Mito-apocynin (C2) for in vivo use?
A1: For in vivo experiments, a common approach involves creating a stock solution in a suitable organic solvent, which is then further diluted in a vehicle appropriate for animal administration. A frequently used initial solvent is Dimethyl Sulfoxide (DMSO).[1] For administration, this stock is often diluted in a mixture of other vehicles to improve tolerability and solubility.
Q2: Can you provide a specific formulation that has been successfully used in animal studies?
A2: Yes, several formulations have been documented. One effective method for oral administration involves a multi-component solvent system. For example, a clear solution of ≥ 2.5 mg/mL can be achieved with a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is a mixture of 10% DMSO and 90% corn oil.[1]
Q3: My Mito-apocynin (C2) is precipitating out of solution. What can I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or upon addition to an aqueous environment. If you observe precipitation during preparation, gentle heating and/or sonication can help redissolve the compound.[1] It is also crucial to ensure that your DMSO is of high quality and freshly opened, as hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[1] When diluting a DMSO stock solution, add it to the aqueous vehicle slowly while vortexing to facilitate proper mixing and minimize precipitation.
Q4: What is the recommended route of administration for Mito-apocynin (C2) in animal models?
A4: Oral administration (p.o.) via gavage is a commonly reported and effective route for Mito-apocynin (C2) in mice models of Parkinson's disease.[2][3][4][5] Studies have shown that orally administered Mito-apocynin has excellent bioavailability in the central nervous system.[2][3][4] Intragastric (i.g.) administration has also been used.
Q5: What dosages of Mito-apocynin (C2) are typically used in mice?
A5: Reported oral dosages in mice vary depending on the disease model. For instance, in the MPTP mouse model of Parkinson's disease, a daily dose of 3 mg/kg has been used.[1][5] In MitoPark transgenic mice, a dosage of 10 mg/kg administered three times a week has shown significant neuroprotective effects.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound will not fully dissolve in initial solvent (e.g., DMSO). | - Poor quality or old DMSO.- Concentration is too high. | - Use newly opened, high-purity DMSO.[1]- Gently warm the solution or use an ultrasonic bath to aid dissolution.[1]- Prepare a more dilute stock solution if possible. |
| Precipitation occurs when adding the stock solution to the final vehicle. | - Rapid change in solvent polarity.- Final vehicle is not optimal for solubility. | - Add the DMSO stock solution to the final vehicle slowly while vortexing.- Consider using a co-solvent system like PEG300 and Tween-80 to improve solubility.[1] |
| Phase separation is observed in the final formulation. | - Immiscibility of the solvent components. | - Ensure all components of your vehicle are miscible. For oil-based vehicles, ensure proper emulsification. Using a surfactant like Tween-80 can help.[1] |
| Inconsistent results in in vivo experiments. | - Incomplete dissolution or precipitation of the compound.- Degradation of the compound. | - Visually inspect the solution for any precipitate before each administration.- Prepare fresh solutions for your experiments. Stock solutions can be stored at -80°C for up to 6 months, but should be used within one month if stored at -20°C.[1] |
Quantitative Data: In Vivo Formulations
| Formulation Protocol | Solvent Composition | Achievable Concentration | Resulting Solution |
| Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (4.66 mM) | Clear Solution |
| Protocol 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.66 mM) | Clear Solution |
| Protocol 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.66 mM) | Clear Solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: Preparation of Mito-apocynin (C2) for Oral Gavage (Based on Protocol 1)
-
Prepare Stock Solution:
-
Accurately weigh the required amount of Mito-apocynin (C2).
-
Dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use an ultrasonic bath if needed to ensure it is fully dissolved.[1]
-
-
Prepare Vehicle Components:
-
Measure the required volumes of PEG300, Tween-80, and Saline based on the final desired volume and concentration.
-
-
Combine Components:
-
In a sterile tube, add the calculated volume of the Mito-apocynin (C2) DMSO stock solution to the PEG300. Mix thoroughly.
-
Add the Tween-80 to the mixture and mix again until uniform.
-
Slowly add the saline to the mixture while continuously vortexing to prevent precipitation.
-
-
Final Preparation:
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
The final solution is now ready for oral gavage.
-
Visualizations
Experimental Workflow: Preparing Mito-apocynin (C2) for In Vivo Administration
Caption: Workflow for preparing Mito-apocynin (C2) solution for in vivo experiments.
Signaling Pathway: Mechanism of Action of Mito-apocynin (C2)
Caption: Mito-apocynin's role in inhibiting NOX and reducing mitochondrial ROS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Mito-apocynin precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Mito-apocynin, with a specific focus on preventing its precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of Mito-apocynin in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | Mito-apocynin is sparingly soluble in aqueous buffers. The addition of a concentrated DMSO stock directly to an aqueous solution can cause the compound to crash out. | Instead of direct dilution, prepare an intermediate solution. First, dissolve Mito-apocynin in 100% DMSO. Then, dilute this stock with a co-solvent mixture before adding it to your final aqueous buffer. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| Cloudiness or visible particles in the final solution. | The concentration of Mito-apocynin may exceed its solubility limit in the chosen solvent system. The final concentration of the organic co-solvent might be too low. | If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility. For in vivo studies, consider formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD.[1] |
| Inconsistent experimental results. | Precipitation of Mito-apocynin leads to a lower effective concentration of the compound in your experiment. The aqueous solution may not be stable over time. | Always prepare fresh aqueous solutions of Mito-apocynin for each experiment. It is not recommended to store aqueous solutions for more than one day.[2] Visually inspect your solutions for any signs of precipitation before use. |
| Difficulty dissolving the solid compound. | Mito-apocynin is a crystalline solid that may require initial assistance to dissolve completely. | Use of an ultrasonic bath can help dissolve Mito-apocynin in solvents like DMSO.[1][3] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of Mito-apocynin?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Mito-apocynin. It is soluble in DMSO up to 100 mg/mL.[1][3][4] For apocynin, the parent compound, solubility is also high in ethanol and dimethylformamide (DMF) at approximately 20 mg/mL and 30 mg/mL, respectively.[2]
Q2: How can I prepare a working solution of Mito-apocynin in an aqueous buffer for cell culture experiments?
A2: To prevent precipitation, it is crucial to first dissolve Mito-apocynin in DMSO to create a stock solution. This stock solution should then be serially diluted in your cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there established formulations for in vivo administration of Mito-apocynin?
A3: Yes, several formulations have been developed to improve the solubility and bioavailability of Mito-apocynin for in vivo studies. These often involve a mixture of solvents. A commonly used formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
Another option includes using cyclodextrins:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)[1]
Q4: What is the stability of Mito-apocynin in solution?
A4: Stock solutions of Mito-apocynin in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] It is important to store the solutions in sealed containers, away from moisture. Aqueous solutions of Mito-apocynin are not stable and should be prepared fresh for each experiment and used within the same day.[2]
Quantitative Solubility Data
The following table summarizes the solubility of Mito-apocynin and its parent compound, apocynin, in various solvents.
| Compound | Solvent | Solubility |
| Mito-apocynin (C2) | DMSO | 100 mg/mL (186.43 mM)[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.66 mM)[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.66 mM)[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.66 mM)[1] | |
| Mito-apocynin (C11) | DMSO | 100 mg/mL (150.69 mM)[4][5] |
| Apocynin | DMSO | ~30 mg/mL[2] |
| Dimethyl formamide (DMF) | ~30 mg/mL[2] | |
| Ethanol | ~20 mg/mL[2] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | |
| Water | 3.33 mg/mL (with sonication and heating to 60°C) |
Experimental Protocols
Protocol 1: Preparation of a Mito-Apocynin Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of Mito-apocynin.
Materials:
-
Mito-apocynin (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of Mito-apocynin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of Mito-apocynin).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
Objective: To prepare a diluted, aqueous working solution of Mito-apocynin for cell-based assays while preventing precipitation.
Materials:
-
Mito-apocynin stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
Procedure:
-
Thaw an aliquot of the Mito-apocynin DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.
-
When diluting, add the Mito-apocynin stock solution to the medium and immediately mix by gentle pipetting or inversion to ensure rapid and uniform dispersion.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Signaling Pathway of Mito-Apocynin Action
Caption: Mechanism of Mito-apocynin in inhibiting mitochondrial ROS production.
Experimental Workflow for Preventing Mito-Apocynin Precipitation
Caption: Workflow for preparing and handling Mito-apocynin solutions.
References
Troubleshooting Mito-apocynin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling and use of Mito-apocynin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Mito-apocynin solution appears cloudy or has visible precipitate. What should I do?
A1: This may be due to the low aqueous solubility of Mito-apocynin. Here are a few troubleshooting steps:
-
Ensure Proper Dissolution: Mito-apocynin should first be dissolved in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) before further dilution in aqueous buffers.[1] For example, a stock solution in DMSO can be prepared at a concentration of up to 100 mg/mL.[2]
-
Sonication/Heating: If precipitation occurs after dilution, gentle warming or sonication can help redissolve the compound.
-
Use of Co-solvents: For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to maintain solubility in saline solutions.[3][4]
-
Fresh Preparations: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure reliability.[3] For aqueous solutions, it is not recommended to store them for more than one day.[1]
Q2: I am observing inconsistent results in my experiments. Could this be related to Mito-apocynin stability?
A2: Yes, inconsistent results can be a sign of compound degradation. To ensure the stability and efficacy of your Mito-apocynin:
-
Proper Storage: Store the solid compound and stock solutions according to the recommended conditions outlined in the table below.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[2][3][4]
-
Light Protection: While not always explicitly stated, it is good practice to protect solutions from light, especially during long-term storage.
-
Use Freshly Prepared Solutions: As a general guideline, it's best to use freshly prepared solutions for your experiments whenever possible.[5]
Q3: What are the optimal storage conditions for Mito-apocynin?
A3: Proper storage is crucial for maintaining the stability and activity of Mito-apocynin. Below is a summary of recommended storage conditions for both the solid compound and stock solutions.
Quantitative Data Summary: Storage and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed and desiccated.[5] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][4] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3][4][5][6] |
Note: Always refer to the datasheet provided by the specific supplier for any batch-specific storage recommendations.
Experimental Protocols
Preparation of Mito-Apocynin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Mito-apocynin in DMSO.
Materials:
-
Mito-apocynin (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid Mito-apocynin to equilibrate to room temperature for at least 60 minutes before opening.[5]
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of your specific Mito-apocynin variant (e.g., C2 or C11).
-
Add the calculated volume of DMSO to the vial of Mito-apocynin.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
Visualizations
Troubleshooting Workflow for Mito-Apocynin Usage
Caption: A troubleshooting workflow for preparing and using Mito-apocynin in experiments.
Mito-Apocynin's Mechanism of Action in Mitigating Oxidative Stress
Caption: The signaling pathway illustrating Mito-apocynin's inhibitory action on NADPH oxidase.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. ≥98% (GC), powder, NADPH oxidase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
High concentrations of Mito-apocynin inducing apoptosis in cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Mito-apocynin, particularly the induction of apoptosis at high concentrations in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Mito-apocynin and what is its primary intended function?
Mito-apocynin is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX). It is conjugated to a triphenylphosphonium (TPP+) cation, which facilitates its accumulation within the mitochondria.[1][2] Its primary intended use is as a mitochondrially-targeted antioxidant to quench reactive oxygen species (ROS) at their source.[1]
Q2: Why am I observing apoptosis in my cell lines when using Mito-apocynin, which is supposed to be an antioxidant?
While developed as an antioxidant, studies have shown that prolonged exposure to higher concentrations of Mito-apocynin (typically 5 µM and above) can paradoxically induce mitochondrial ROS generation, specifically superoxide.[1][2] This increase in mitochondrial oxidative stress can lead to the disruption of mitochondrial function and subsequently trigger the intrinsic apoptotic pathway.[1][3]
Q3: What is the proposed mechanism for high concentrations of Mito-apocynin inducing apoptosis?
At high concentrations, Mito-apocynin has been shown to disrupt mitochondrial electron transport chain complexes, specifically Complex I and V.[1][2] This disruption impairs normal mitochondrial respiration, leading to an increase in electron leakage and the generation of superoxide radicals. The resulting oxidative stress damages mitochondrial components, which can trigger the release of pro-apoptotic factors into the cytoplasm and initiate caspase activation, culminating in apoptosis.[1][3] The triphenylphosphonium (TPP+) moiety itself has also been implicated in inducing mitochondrial ROS.[2]
Q4: Is this apoptotic effect cell-line specific?
The induction of apoptosis by high concentrations of Mito-apocynin has been observed in multiple cell lines of diverse origins, including H9c2 cardiac myoblasts, NIH3T3 fibroblasts, HEK293 embryonic kidney cells, Neuro2A neuroblastoma cells, and MCF-7 breast cancer cells.[1][4] While the effect is widespread, the sensitivity and the kinetics of the apoptotic response may vary between different cell types.[2]
Q5: Can the apoptotic effect of Mito-apocynin be mitigated?
Partial rescue from Mito-apocynin-induced apoptosis has been demonstrated by co-treatment with a general antioxidant, N-acetyl cysteine (NAC).[1][4] This suggests that the apoptotic cascade is at least partly dependent on the induction of oxidative stress.
Troubleshooting Guide
Issue 1: Excessive or unexpected cell death observed after Mito-apocynin treatment.
-
Possible Cause: The concentration of Mito-apocynin used may be too high for your specific cell line and experimental duration. Concentrations as low as 5-10 µM have been shown to induce superoxide production and subsequent apoptosis with prolonged exposure.[1][2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of Mito-apocynin concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your desired effect (e.g., antioxidant vs. pro-apoptotic) in your specific cell line.[4]
-
Perform a Time-Course Experiment: Assess cell viability at different time points (e.g., 4h, 8h, 12h, 24h) to understand the kinetics of the cytotoxic effect.[4]
-
Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to confirm that the observed cell death is indeed apoptosis.[4]
-
Include a Control for the TPP+ Moiety: A control molecule containing the TPP+ cation but lacking the apocynin component (e.g., PhC11TPP) can help determine if the observed toxicity is due to the targeting moiety itself.[1][2]
-
Issue 2: How to confirm that the observed apoptosis is linked to mitochondrial dysfunction.
-
Possible Cause: While Mito-apocynin targets mitochondria, it's crucial to experimentally verify the involvement of this organelle in the apoptotic pathway.
-
Troubleshooting Steps:
-
Measure Mitochondrial Superoxide: Use a mitochondria-specific superoxide indicator, such as MitoSOX Red, to quantify mitochondrial ROS levels after treatment with different concentrations of Mito-apocynin.[1][5] An increase in MitoSOX Red fluorescence would support the hypothesis of mitochondria-induced oxidative stress.
-
Assess Mitochondrial Membrane Potential (ΔΨm): Employ potentiometric dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential.[6][7] A collapse of ΔΨm is an early event in the intrinsic apoptotic pathway.[8]
-
Measure Cellular ATP Levels: Mitochondrial dysfunction often leads to a decrease in ATP production. Measuring cellular ATP levels can provide further evidence of impaired mitochondrial function.[7][9]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistencies can arise from variations in cell culture conditions, reagent preparation, or experimental timing.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number for all experiments.
-
Prepare Fresh Reagents: Mito-apocynin solutions should be prepared fresh for each experiment to avoid degradation.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below a toxic threshold (typically <0.1%).[10]
-
Strict Adherence to Protocol Timings: Be precise with incubation times for both the drug treatment and the staining procedures.
-
Quantitative Data Summary
The following table summarizes the concentrations of Mito-apocynin used in various studies and their observed effects.
| Cell Line(s) | Mito-apocynin Concentration(s) | Duration of Treatment | Observed Effect(s) | Reference(s) |
| H9c2 | 5-10 µM | 15 minutes | Induction of mitochondrial superoxide | [1][2] |
| Multiple cell lines (MCF7, NIH3T3, H9c2, Neuro2A, HEK293) | 5-50 µM | Up to 12 hours | Dose- and time-dependent decrease in cell viability; Induction of apoptosis (Sub-G1 population) | [1][4] |
| N27 Dopaminergic Neurons | 10-30 µM | 3 hours | Increased cellular ATP levels; Increased basal respiration and ATP-linked respiration | [9] |
| Primary Cortical Neurons | 0.25-2 µM | 4 hours (pre-treatment) | Protection against kainic acid-induced cell death; Restoration of mitochondrial membrane potential | [7] |
| MCF7 | 20 µM | 4 hours | Decreased cell viability, partially rescued by N-acetyl cysteine (NAC) | [4] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Methodology:
-
Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentrations of Mito-apocynin and controls for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol uses the MitoSOX Red fluorescent probe, which selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
HBSS (Hank's Balanced Salt Solution) or other appropriate buffer
-
Treated and untreated cells
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates (for flow cytometry). Treat with Mito-apocynin and controls.
-
MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium from the cells and wash once with warm HBSS.
-
Incubation: Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.[5] The optimal loading time and concentration may need to be determined empirically for your cell type.[5]
-
Washing: Wash the cells three times with warm HBSS to remove any unbound probe.
-
Imaging/Analysis:
-
Microscopy: Immediately image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: Gently detach the cells, resuspend in HBSS, and analyze on a flow cytometer using the appropriate laser and emission filter (e.g., PE channel).
-
Visualizations
Caption: Proposed signaling pathway of high-concentration Mito-apocynin-induced apoptosis.
Caption: General experimental workflow for investigating Mito-apocynin's effects on cells.
Caption: Troubleshooting workflow for high cell death in Mito-apocynin experiments.
References
- 1. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Optimizing Mito-apocynin Dosage for Neuroprotection
Welcome to the technical support center for Mito-apocynin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Mito-apocynin to achieve maximal neuroprotective effects in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental application of Mito-apocynin.
Question: What is the recommended starting dosage for in vivo studies?
Answer: The effective dosage of Mito-apocynin can vary depending on the animal model and the nature of the neurological insult. Based on preclinical studies, a common starting point for oral administration in mice is in the range of 3-10 mg/kg per day.[1][2][3][4][5] For instance, a dose of 3 mg/kg/day administered by oral gavage has been shown to be effective in the MPTP mouse model of Parkinson's disease.[1][3] In another study using MitoPark transgenic mice, oral administration of 10 mg/kg, three times a week, demonstrated significant neuroprotection.[2][4] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Question: How should I prepare Mito-apocynin for administration?
Answer: For oral gavage in mice, Mito-apocynin can be dissolved in a 10% ethanol solution.[1] For in vitro experiments, a stock solution in DMSO is typically prepared.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and efficacy.[3] When preparing stock solutions, ensure the compound is fully dissolved, using sonication if necessary.[3]
Question: I am not observing the expected neuroprotective effect. What are the possible reasons?
Answer: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dosage may be too low for your specific model. Consider performing a dose-escalation study.
-
Route of Administration: The chosen route of administration may not provide adequate bioavailability to the central nervous system. While oral administration has been shown to be effective with good brain bioavailability, other routes might be considered depending on the experimental design.[1]
-
Timing of Administration: The timing of Mito-apocynin administration relative to the neurotoxic insult is critical. In many preclinical models, pre-treatment or co-treatment has been shown to be effective.[1][6]
-
Compound Stability: Ensure that the compound has been stored correctly (at 4°C for solid form, and -20°C or -80°C for stock solutions in solvent) and that working solutions are freshly prepared.[3]
-
Experimental Model: The specific mechanisms of neurodegeneration in your model may not be fully amenable to the protective effects of Mito-apocynin.
Question: Are there any known toxic effects of Mito-apocynin at higher doses?
Answer: Studies have reported that orally administered Mito-apocynin is well-tolerated in mice without observable toxic effects at effective neuroprotective doses.[1] However, as with any experimental compound, it is essential to conduct preliminary toxicity studies if you plan to use doses significantly higher than those reported in the literature.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on Mito-apocynin for easy comparison.
Table 1: In Vivo Dosages and Effects of Mito-apocynin
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| MPTP Mouse Model of Parkinson's Disease | 3 mg/kg/day | Oral gavage | Restored behavioral performance, attenuated nigrostriatal dopaminergic neuronal loss, suppressed glial cell activation and oxidative stress markers. | [1][3] |
| MitoPark Transgenic Mouse Model of Parkinson's Disease | 10 mg/kg (thrice a week) | Oral gavage | Improved locomotor activity and coordination, partially attenuated nigrostriatal degeneration. | [2][4] |
| Kainic Acid (KA)-induced Excitotoxicity Mouse Model | 1.5, 3, and 6 mg/kg | Intragastric | Dose-dependently reduced lesion area in the striatum. | [6] |
| Diisopropylfluorophosphate (DFP) Rat Model | 10 mg/kg | Oral | Reduced oxidative stress markers in serum. | [5] |
Table 2: In Vitro Concentrations and Effects of Mito-apocynin
| Cell Model | Concentration | Key Findings | Reference |
| Primary Mesencephalic Cultures (MPP+ model) | 10 µM | Attenuated loss of dopaminergic neurons, diminished glial cell activation and iNOS expression, decreased markers of oxidative stress. | [1] |
| TFAM-KD N27 Cells | 10-30 µM | Increased cellular ATP levels in mitochondrially stressed cells. | [2] |
| Human Astrocyte (U373) Cells (TWEAK-stimulated) | 10 µM | Reduced mitochondrial superoxide levels, nitric oxide, and ROS generation. | [7] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in Mito-apocynin research.
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are commonly used.
-
MPTP Administration: A sub-acute treatment paradigm involves intraperitoneal (i.p.) injections of MPTP at a dose of 25 mg/kg/day for 5 consecutive days.[1]
-
Mito-apocynin Treatment: Mito-apocynin is administered by oral gavage at a dose of 3 mg/kg/day. Treatment typically begins one day before the first MPTP injection and continues for a total of 12 days (co-treatment for 5 days and post-treatment for 6 days).[1][3]
-
Behavioral Analysis: Motor function can be assessed using tests such as the open-field test and the rotarod test, performed a few days after the final MPTP dose.[1]
-
Neurochemical and Immunohistological Analysis: Brains are harvested for analysis. The substantia nigra and striatum are dissected to measure levels of dopamine and its metabolites via HPLC. Immunohistochemistry is used to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and fibers in the striatum to assess dopaminergic neurodegeneration.[1]
In Vitro Neuroprotection Assay in Primary Mesencephalic Cultures
-
Cell Culture: Primary mesencephalic cultures are prepared from the ventral mesencephalon of embryonic day 14 mice.
-
MPP+ Insult: After 7-8 days in culture, the cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce dopaminergic neurotoxicity. A typical concentration is 10 µM.[1]
-
Mito-apocynin Treatment: Mito-apocynin is added to the culture medium, often concurrently with MPP+. A common effective concentration is 10 µM.[1]
-
Analysis of Neuroprotection: After a 24-hour incubation period, the neuroprotective effect is assessed by quantifying the survival of TH-positive neurons using immunocytochemistry.[1]
-
Assessment of Neuroinflammation and Oxidative Stress: The expression of markers for glial activation (e.g., IBA-1 for microglia, GFAP for astrocytes), inducible nitric oxide synthase (iNOS), and oxidative stress (e.g., 3-nitrotyrosine, 4-hydroxynonenol) can be measured by immunocytochemistry or Western blotting.[1]
Visualizations
Signaling Pathway of Mito-apocynin's Neuroprotective Action
Caption: Signaling pathway illustrating the neuroprotective mechanisms of Mito-apocynin.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: A typical experimental workflow for an in vivo Mito-apocynin neuroprotection study.
Logical Relationship for Troubleshooting Efficacy Issues
Caption: A logical flowchart for troubleshooting common issues in Mito-apocynin experiments.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Brain Delivery of Apocynin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor blood-brain barrier (BBB) penetration of apocynin and its derivatives.
Frequently Asked Questions (FAQs)
1. What is apocynin and why is it a promising therapeutic agent for neurological disorders?
Apocynin is a naturally occurring compound that has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] Its primary mechanism of action is the inhibition of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS).[2][3][4] By reducing ROS production, apocynin can mitigate oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as ischemic stroke.[3][5][6][7]
2. What are the main challenges in using apocynin for CNS applications?
Despite its therapeutic potential, the clinical application of apocynin for central nervous system (CNS) disorders is hampered by several factors:
-
Poor Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that restricts the passage of most therapeutic agents from the bloodstream into the brain.[8][9][10]
-
Rapid Metabolism and Elimination: Apocynin has a short plasma half-life and is quickly metabolized and cleared from the body, which limits its therapeutic window.[11]
-
Low Bioavailability: Oral administration of apocynin and its derivatives often results in low bioavailability, meaning only a small fraction of the drug reaches the systemic circulation.[12][13]
-
Potential for Cytotoxicity: At higher doses, apocynin may exhibit cytotoxic effects.[11]
3. What are the primary strategies to enhance the BBB penetration of apocynin derivatives?
Several innovative strategies are being explored to improve the delivery of apocynin and its derivatives to the brain:
-
Nanoparticle-Based Delivery: Encapsulating apocynin within nanoparticles (e.g., albumin, polymeric nanoparticles) can protect it from degradation, improve its circulation time, and facilitate its transport across the BBB.[10][11][14]
-
Liposomal Formulations: Liposomes, particularly those with modified surfaces (e.g., cationic or ligand-targeted), can traverse the BBB through mechanisms like adsorptive-mediated or receptor-mediated transcytosis.[15][16][17]
-
Prodrug Approach: Modifying the chemical structure of apocynin to create a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB.[18][19][20][21] Another strategy involves designing prodrugs that are recognized and transported by specific carrier proteins on the BBB.[19][22]
-
Chemical Derivatives: Synthesizing novel derivatives of apocynin can improve its physicochemical properties for better BBB penetration and therapeutic efficacy.[23][24]
Troubleshooting Guides
Problem 1: Low brain concentration of apocynin derivative observed in vivo.
| Possible Cause | Troubleshooting Suggestion |
| Poor intrinsic BBB permeability | Synthesize more lipophilic derivatives or prodrugs to enhance passive diffusion.[21] Consider targeting influx transporters at the BBB with a prodrug strategy.[19][20] |
| Rapid peripheral metabolism/clearance | Encapsulate the compound in nanoparticles or liposomes to protect it from enzymatic degradation and prolong its circulation time.[11][15] |
| Efflux by transporters at the BBB (e.g., P-glycoprotein) | Co-administer with a known P-gp inhibitor.[21] Modify the derivative to reduce its affinity for efflux transporters.[25] Utilize nanoparticle formulations that can bypass efflux mechanisms.[14] |
| Low dose administered | While dose escalation might seem intuitive, be cautious due to potential cytotoxicity.[11] Focus on improving delivery efficiency rather than simply increasing the dose. |
Problem 2: Inconsistent results in in vitro BBB models.
| Possible Cause | Troubleshooting Suggestion |
| Model simplicity (e.g., monolayer culture) | Transition to more complex co-culture models that include astrocytes and pericytes to better mimic the in vivo microenvironment.[26][27] Consider using 3D or microfluidic models for more physiologically relevant results.[28][29] |
| Low Transendothelial Electrical Resistance (TEER) values | Ensure proper cell seeding density and allow sufficient time for tight junction formation. Optimize cell culture media and supplements. Low TEER indicates a "leaky" barrier.[26] |
| Variability between experiments | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. Run appropriate positive and negative controls for BBB permeability in every experiment. |
| Incorrect assay for the delivery strategy | Select an appropriate in vitro model for your delivery system. For example, receptor-mediated transcytosis studies require models that express the target receptor at physiological levels. |
Data Presentation: Comparison of Brain Delivery Strategies
| Delivery Strategy | Advantages | Disadvantages | Reported Efficacy (Qualitative) |
| Unmodified Apocynin | Small molecule, ease of synthesis. | Poor BBB penetration, rapid metabolism.[11] | Low brain uptake.[5] |
| Prodrugs | Enhanced lipophilicity for passive diffusion[21], potential for transporter-mediated uptake.[19] | Can be susceptible to enzymatic cleavage in plasma before reaching the BBB.[20] | Improved brain delivery compared to the parent drug.[18][19] |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[15] | Can be cleared by the reticuloendothelial system, potential for instability. | Enhanced brain accumulation, especially with targeting ligands.[15][16] |
| Polymeric Nanoparticles | High drug loading capacity, controlled release, surface can be functionalized for targeting.[14] | Potential for toxicity depending on the polymer, complex manufacturing process. | Significant improvement in brain delivery and therapeutic effect.[10][11][14] |
| Transferrin-functionalized Nanoparticles | Targets the transferrin receptor for receptor-mediated transcytosis across the BBB.[11] | Potential for receptor saturation, more complex synthesis. | Enhanced brain uptake compared to non-targeted nanoparticles.[11] |
Experimental Protocols
Key Experiment: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol outlines a general procedure for assessing the permeability of apocynin derivatives across an in vitro BBB model using a Transwell system.
1. Cell Culture:
- Culture brain capillary endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
- For a co-culture model, culture astrocytes and/or pericytes on the basolateral side of the well.[26][27]
- Allow cells to form a confluent monolayer with tight junctions, monitoring the integrity by measuring Transendothelial Electrical Resistance (TEER). TEER values should be stable and sufficiently high before starting the permeability assay.[26]
2. Permeability Assay:
- Replace the media in the apical and basolateral chambers with a serum-free assay buffer.
- Add the apocynin derivative (at a known concentration) to the apical (donor) chamber.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
- Replace the volume of the collected sample with fresh assay buffer to maintain a constant volume.
- Also, collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial and final concentrations.
3. Sample Analysis:
- Quantify the concentration of the apocynin derivative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Calculation:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp (cm/s) = (dQ/dt) / (A * C0)
- Where:
- dQ/dt is the rate of appearance of the compound in the receiver chamber.
- A is the surface area of the Transwell membrane.
- C0 is the initial concentration of the compound in the donor chamber.
Visualizations
Caption: Apocynin's mechanism of action in inhibiting the NADPH oxidase pathway.
Caption: Experimental workflow for developing and evaluating BBB-penetrating apocynin derivatives.
Caption: Troubleshooting logic for low in vivo brain concentrations of apocynin derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model | MDPI [mdpi.com]
- 4. Apocynin, a Low Molecular Oral Treatment for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NADPH oxidase by apocynin prevents learning and memory deficits in a mouse Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 10. Nanoparticle-Based Delivery of Drugs to the Brain To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
- 13. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanomaterial Based Drug Delivery Systems for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 18. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. In Vitro Blood–Brain Barrier-Integrated Neurological Disorder Models Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal response to Mito-apocynin treatment
Welcome to the Mito-Apocynin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Mito-apocynin. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address the variability in animal responses to Mito-apocynin treatment.
Frequently Asked Questions (FAQs)
Q1: What is Mito-apocynin and what is its primary mechanism of action?
A1: Mito-apocynin is a derivative of apocynin, a naturally occurring compound. It is specifically engineered to target the mitochondria within cells.[1] Its primary mechanism of action is the inhibition of NADPH oxidase (NOX), an enzyme that is a major source of reactive oxygen species (ROS) in the cell.[1][2][3] By inhibiting NOX, particularly within the mitochondria, Mito-apocynin reduces oxidative stress and subsequent cellular damage and inflammation.[1][4][5] This makes it a promising therapeutic agent for neurodegenerative diseases and other conditions where mitochondrial dysfunction and oxidative stress are key pathological features.[1][4][5]
Q2: I am not seeing the expected therapeutic effect in my animal model. What are the common reasons for a lack of efficacy?
A2: Variability in the response to Mito-apocynin can stem from several factors:
-
Bioavailability: While generally considered to have good oral bioavailability, its concentration can vary between different brain regions.[1][2][3][6][7] The hippocampus, for instance, may show lower concentrations compared to the substantia nigra or striatum.[6][7]
-
Dosing Regimen: The dose and frequency of administration are critical. A dose effective in one disease model may not be sufficient in another.[2][3] Dose optimization studies are often necessary.[2][3][6][8]
-
Animal Model: The specific pathology and species of your animal model can significantly influence the outcome. For example, the level of blood-brain barrier disruption in your model could affect drug delivery.
-
Compound Stability and Formulation: The preparation and stability of your Mito-apocynin solution are crucial. Additionally, the delivery vehicle (e.g., oral gavage, nanoparticle encapsulation) can impact its distribution and efficacy.[6][7][8]
Q3: Are there any known off-target effects or toxicity associated with Mito-apocynin?
A3: While generally well-tolerated at lower doses, some studies have reported off-target effects, particularly at higher concentrations or when used in combination with other agents.[6][8] Observed side effects in some models include weight loss, as well as abnormal liver and kidney biochemistry.[6][8] It is recommended to perform baseline toxicity studies in your specific animal model to determine the optimal therapeutic window.
Q4: How should I prepare and administer Mito-apocynin for in vivo studies?
A4: For oral administration, Mito-apocynin is often dissolved in a vehicle such as 10% ethanol in saline.[1] It is crucial to ensure the compound is fully dissolved before administration. For alternative delivery methods, such as nanoparticle encapsulation for intramuscular injection, specialized formulation protocols are necessary to improve bioavailability and targeted delivery.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with Mito-apocynin.
| Issue | Potential Cause | Recommended Action |
| High variability in behavioral or histological readouts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incomplete oral gavage).2. Differences in individual animal metabolism and absorption.3. Degradation of Mito-apocynin stock solution. | 1. Ensure proper training on administration techniques. For oral gavage, verify complete delivery.2. Increase the number of animals per group to improve statistical power.3. Prepare fresh solutions of Mito-apocynin for each experiment. Store stock solutions as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[9] |
| Therapeutic effect observed in peripheral tissues but not in the central nervous system (CNS). | 1. Insufficient dose to achieve therapeutic concentrations in the brain.2. Poor blood-brain barrier penetration in your specific animal model.3. Rapid metabolism of the compound. | 1. Perform a dose-response study to determine the optimal dose for CNS effects.2. Consider alternative administration routes, such as nanoparticle-mediated delivery, which has been shown to enhance brain concentrations.[6][7][8]3. Analyze the pharmacokinetics of Mito-apocynin in your model to understand its half-life and clearance rate.[10] |
| Signs of toxicity, such as weight loss or abnormal liver/kidney function. | 1. The administered dose is too high for the specific animal model, age, or sex.2. Interaction with other administered compounds. | 1. Reduce the dose of Mito-apocynin. Conduct a preliminary dose-escalation study to identify the maximum tolerated dose.2. If using combination therapy, evaluate the toxicity of each compound individually and in combination.[6][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.
Table 1: In Vivo Efficacy of Mito-Apocynin in Different Animal Models
| Animal Model | Disease/Condition | Dose | Administration Route | Key Findings | Reference |
| Mice (C57BL/6J) | Parkinson's Disease (MPTP-induced) | 3 mg/kg/day | Oral gavage | Attenuated neuroinflammation, oxidative stress, and dopaminergic neurodegeneration. | [1] |
| Mice (MitoPark transgenic) | Parkinson's Disease | 10 mg/kg (thrice a week) | Oral gavage | Improved locomotor activity, attenuated nigrostriatal degeneration, and improved mitochondrial function. | [4][5] |
| Rats | Organophosphate (DFP) Neurotoxicity | 10 mg/kg (oral) | Oral gavage | Reduced peripheral oxidative stress and inflammation, but limited efficacy in the brain. | [2][3] |
| Rats | Organophosphate (DFP) Neurotoxicity | 30 mg/kg (oral) | Oral gavage | Did not significantly reduce neurodegeneration. | [7] |
| Rats | Organophosphate (DFP) Neurotoxicity | 4 mg (MPO-NP, i.m.) | Intramuscular injection | Achieved detectable brain concentrations, but did not significantly reduce neurodegeneration at this dose. | [6][7][8] |
| Mice (ICR) | Kainic Acid-Induced Excitotoxicity | 3 mg/kg and 6 mg/kg (i.g.) | Intragastric | Provided neuroprotection and improved motor function. | [11] |
Table 2: Pharmacokinetic Parameters of Apocynin (Parent Compound)
| Parameter | Value | Animal Model | Administration | Reference |
| Peak Plasma Concentration | 5494 ± 400 ng/mL | Mice (CD1) | 5 mg/kg IV bolus | [10] |
| Half-life (t1/2) | 0.05 hours | Mice (CD1) | 5 mg/kg IV bolus | [10] |
| Clearance | 7.76 L/h/kg | Mice (CD1) | 5 mg/kg IV bolus | [10] |
| Peak Brain Concentration | 4603 ± 208 ng/g | Mice (CD1) | 5 mg/kg IV bolus | [10] |
Note: Pharmacokinetic data for Mito-apocynin itself is less extensively published, but the data for its parent compound, apocynin, can provide some insights into its general behavior in vivo.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Mito-Apocynin in Mice
Materials:
-
Mito-apocynin powder
-
Ethanol (100%)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle: Prepare a 10% ethanol in saline solution. For example, to make 10 mL of vehicle, mix 1 mL of 100% ethanol with 9 mL of sterile saline.
-
Preparation of Mito-apocynin Solution:
-
Calculate the required amount of Mito-apocynin based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice.
-
Weigh the Mito-apocynin powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 10% ethanol vehicle to achieve the desired final concentration.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If necessary, use a sonicator for a few minutes to aid dissolution.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the Mito-apocynin solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of Brain Bioavailability of Mito-Apocynin via HPLC
Materials:
-
Treated and control animal brains
-
Antioxidant buffer (e.g., 0.2 M perchloric acid, 0.1% Na2S2O5, 0.05% Na2EDTA)
-
Homogenizer
-
Centrifuge
-
0.2-μm syringe filters
-
HPLC system with appropriate column and detector
Procedure:
-
Sample Collection: At predetermined time points after Mito-apocynin administration, euthanize the animals and dissect the brain regions of interest (e.g., striatum, substantia nigra).[1] Immediately freeze the samples on dry ice and store them at -80°C until analysis.[1]
-
Sample Preparation:
-
HPLC Analysis:
Visualizations
Caption: Mechanism of action of Mito-apocynin.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]
- 3. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Mito-apocynin and Apocynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Mito-apocynin and its parent compound, apocynin. By objectively evaluating their performance based on experimental data, this document aims to inform research and development in therapeutic areas where oxidative stress and mitochondrial dysfunction are key pathological features.
Executive Summary
Mito-apocynin, a mitochondrially-targeted derivative of apocynin, demonstrates significantly enhanced potency and efficacy in vivo compared to its parent compound. The key differentiator is the addition of a triphenylphosphonium (TPP+) cation to the apocynin structure, which facilitates its accumulation within the mitochondria. This targeted delivery allows for therapeutic effects at substantially lower doses than apocynin, which requires high concentrations to achieve similar outcomes and is often limited by lower bioavailability. Experimental evidence, primarily from preclinical models of neurodegenerative diseases, indicates that Mito-apocynin offers a more promising therapeutic profile by directly addressing mitochondrial oxidative stress.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize quantitative data from various in vivo studies, highlighting the differences in effective dosages and therapeutic outcomes between Mito-apocynin and apocynin.
Table 1: Neuroprotective Efficacy in Parkinson's Disease Models
| Parameter | Mito-apocynin | Apocynin | Animal Model | Citation |
| Effective Dose | 3-10 mg/kg (oral) | 300 mg/kg (oral) | MPTP Mouse Model, MitoPark Transgenic Mice | [1][2][3] |
| Dopaminergic Neuron Protection | Significant attenuation of neuronal loss | - | MPTP Mouse Model | [1] |
| Reduction in Oxidative Stress Markers (4-HNE, 3-NT) | Marked attenuation in the substantia nigra | - | MPTP Mouse Model | [1] |
| Improvement in Motor Function | Significantly improved locomotor activity and coordination | - | MitoPark Transgenic Mice | [2][4] |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) | Strong inhibition of MPTP-induced expression | - | MPTP Mouse Model | [1] |
Table 2: Efficacy in Other In Vivo Models
| Parameter | Mito-apocynin | Apocynin | Animal Model | Citation |
| Effective Dose for Neuroprotection | 75 µg/kg (intragastric) | - | Kainic Acid-Induced Excitotoxicity (Mouse) | [5] |
| Reduction of Neuronal Death | Dose-dependent reduction | - | Kainic Acid-Induced Excitotoxicity (Mouse) | [5] |
| Peripheral Oxidative Stress Reduction | 10 mg/kg (oral) reduced serum ROS, GSSG, and nitrites | - | Diisopropylfluorophosphate (DFP) Toxicity (Rat) | [6] |
| Bioavailability in the Brain | Excellent CNS bioavailability | Crosses the blood-brain barrier but has a short half-life and rapid clearance | Mouse/Rat | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MPTP-Induced Parkinson's Disease Mouse Model
-
Objective: To assess the neuroprotective and anti-inflammatory effects of Mito-apocynin.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Mice are administered Mito-apocynin (e.g., 3 mg/kg) via oral gavage daily.
-
Concurrently, mice receive intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian pathology.
-
Behavioral tests, such as the open-field and rotarod tests, are conducted to assess motor function.
-
Post-mortem analysis of brain tissue (substantia nigra and striatum) is performed.
-
-
Key Analyses:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival. Staining for markers of oxidative stress (4-HNE, 3-NT) and glial activation (IBA1 for microglia, GFAP for astrocytes).[1]
-
Western Blot: To quantify the expression of proteins involved in inflammation (e.g., iNOS, gp91phox) and oxidative stress.[1]
-
HPLC: To measure levels of dopamine and its metabolites in the striatum.[1]
-
Kainic Acid-Induced Excitotoxicity Mouse Model
-
Objective: To evaluate the neuroprotective effects of Mito-apocynin against excitotoxic neuronal death.
-
Animal Model: Mice.
-
Procedure:
-
Mito-apocynin is administered intragastrically at various doses (e.g., 1.5, 3, and 6 mg/kg) one day prior to and daily after the induction of excitotoxicity.[7]
-
Kainic acid is injected stereotactically into the unilateral striatum to induce neuronal lesions.
-
Behavioral tests, such as the cylinder test and adhesive removal test, are performed to assess motor deficits.[7]
-
After a set period (e.g., 14 days), mice are sacrificed, and brain sections are prepared.
-
-
Key Analyses:
Mandatory Visualization
Signaling Pathways and Mechanisms
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
Mito-apocynin (C2) versus other mitochondria-targeted antioxidants
A Comparative Guide to Mitochondria-Targeted Antioxidants for Researchers
Mitochondrial oxidative stress is a key contributor to a wide array of pathologies, including neurodegenerative diseases, cardiovascular conditions, and age-related decline.[1][2] This has spurred the development of antioxidants specifically designed to accumulate within the mitochondria, the primary source of cellular reactive oxygen species (ROS).[3] These mitochondria-targeted antioxidants (MTAs) offer a significant advantage over general antioxidants by concentrating their effects at the site of ROS production, thereby enhancing their efficacy and minimizing off-target effects.[2][3]
This guide provides an objective comparison of Mito-apocynin (C2) against other prominent MTAs: MitoQ, Mito-TEMPOL, and SkQ1. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.
Overview of Mitochondria-Targeted Antioxidants
Most MTAs consist of an antioxidant moiety covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation.[2] The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondrial matrix, reaching concentrations several hundred-fold higher than in the cytoplasm.[4]
| Antioxidant | Core Moiety | Primary Target/Mechanism |
| Mito-apocynin (C2) | Apocynin | NADPH Oxidase (NOX) Inhibition[5][6] |
| MitoQ | Ubiquinone (CoQ10) | Chain-breaking antioxidant, Redox cycling[7][8] |
| Mito-TEMPOL | TEMPOL (Nitroxide) | Superoxide Dismutase (SOD) mimetic[9][10] |
| SkQ1 | Plastoquinone | Chain-breaking antioxidant, Prevents lipid peroxidation[11][12] |
Mechanism of Action and Signaling Pathways
Mito-apocynin (C2)
Mito-apocynin is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), an enzyme family that is a significant source of ROS in various cell types, including microglia and neurons.[5][13] By targeting apocynin to the mitochondria, Mito-apocynin specifically inhibits mitochondrial NOX activity, thereby reducing superoxide production at its source.[6][14] This targeted inhibition helps to mitigate downstream inflammatory and apoptotic signaling pathways.[5]
MitoQ
MitoQ is a TPP-linked derivative of the endogenous antioxidant Coenzyme Q10 (ubiquinone).[7] Once inside the mitochondria, it is reduced by the electron transport chain to its active antioxidant form, mitoquinol.[8] This mitoquinol then neutralizes ROS, particularly lipid peroxyl radicals, becoming oxidized back to mitoquinone. The electron transport chain can then recycle the mitoquinone back to its active form, allowing it to act as a catalytic antioxidant.[8]
References
- 1. Mitochondrial-targeted antioxidants and oxidative stress: a proteomic prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidants in the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 8. mitoq.com [mitoq.com]
- 9. glpbio.com [glpbio.com]
- 10. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SkQ - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Vizomitin? [synapse.patsnap.com]
- 13. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Mito-Apocynin C2 and C11 Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mito-apocynin C2 and C11 derivatives, focusing on their performance as mitochondria-targeted antioxidants and neuroprotective agents. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.
Mito-apocynin, a novel class of compounds, combines the antioxidant properties of apocynin with a triphenylphosphonium (TPP) cation, enabling targeted delivery to the mitochondria. This targeted approach aims to combat mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurodegenerative diseases. Within this class, derivatives with varying alkyl chain lengths have been synthesized, with the C2 and C11 derivatives being subjects of significant preclinical investigation. This guide offers a comparative overview of these two derivatives based on available scientific literature.
Quantitative Data Summary
Direct comparative studies between Mito-apocynin C2 and C11 derivatives are limited. The following tables present a summary of quantitative data collated from separate studies, highlighting their efficacy in different preclinical models of neurodegenerative disease.
Table 1: Comparative Efficacy of Mito-apocynin C2 and C11 in Preclinical Models
| Parameter | Mito-apocynin C2 Derivative | Mito-apocynin C11 Derivative | Source |
| Preclinical Model | MPTP-induced mouse model of Parkinson's Disease | LRRK2(R1441G) transgenic mouse model of Parkinson's Disease; MitoPark transgenic mouse model of Parkinson's Disease | [1][2] |
| Dosage and Administration | 3 mg/kg/day, oral gavage | 3 mg/kg, 3 times/week, oral gavage; 10 mg/kg, 3 times/week, oral gavage | [2][3] |
| Neuroprotective Effect | Significantly attenuated MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. | Markedly improved coordinated motor function and olfactory function in LRRK2(R1441G) mice. Significantly improved locomotor activity and coordination in MitoPark mice and partially attenuated nigrostriatal degeneration. | [1][2] |
| Anti-inflammatory Effect | Significantly attenuated MPTP-induced glial cell activation and upregulation of proinflammatory cytokines (iNOS, TNF-α, IL-1β). | Inhibited microglial activation in the substantia nigra of MitoPark mice. | [1][2] |
| Effect on Oxidative Stress | Attenuated MPTP-induced increases in 3-nitrotyrosine and 4-hydroxynonenal levels. | Inhibited NOX2 activation and oxidative damage in MitoPark mice. | [1][2] |
Table 2: Biodistribution of Mito-apocynin (as reported for a C2 derivative)
| Brain Region | Concentration at 1h (ng/mg tissue) | Concentration at 2h (ng/mg tissue) | Concentration at 4h (ng/mg tissue) | Concentration at 24h (ng/mg tissue) | Source |
| Striatum | 72 | 65 | 43 | 19 | [4] |
| Substantia Nigra | 84 | 48 | 47 | 32 | [4] |
Note: Specific pharmacokinetic and biodistribution data for the C11 derivative were not available for direct comparison.
Signaling Pathways
Mito-apocynin derivatives exert their neuroprotective effects primarily through the inhibition of NADPH oxidase (NOX) and the subsequent reduction of mitochondrial reactive oxygen species (ROS). The following diagrams illustrate the key signaling pathways involved.
Caption: Mechanism of Mito-apocynin's neuroprotective action.
Caption: General experimental workflow for preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of Mito-apocynin derivatives.
Animal Models and Drug Administration
-
MPTP-Induced Parkinson's Disease Model (for Mito-apocynin C2):
-
Male C57BL/6 mice are typically used.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered intraperitoneally at a specified dose (e.g., 20 mg/kg) for multiple consecutive days to induce parkinsonian pathology.
-
Mito-apocynin C2 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3].
-
The compound is administered daily by oral gavage at a dose of 3 mg/kg, starting either before or after the MPTP injections, for a specified duration (e.g., 12 days)[3].
-
-
MitoPark Transgenic Mouse Model (for Mito-apocynin C11):
-
MitoPark mice, which have a conditional knockout of mitochondrial transcription factor A (TFAM) in dopaminergic neurons, are used. These mice develop progressive features of Parkinson's disease.
-
Mito-apocynin C11 is administered by oral gavage at a dose of 10 mg/kg, three times a week, starting at a specific age and continuing for several months[1][5].
-
Behavioral Testing
-
Rotarod Test: To assess motor coordination, mice are placed on a rotating rod with increasing speed. The latency to fall is recorded.
-
Open-Field Test: To evaluate locomotor activity, mice are placed in an open arena, and their movements (horizontal and vertical activity, total distance traveled) are tracked using an automated system.
Immunohistochemistry (IHC)
-
Following the treatment period, mice are euthanized, and their brains are collected.
-
Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and then sectioned using a cryostat.
-
Brain sections are incubated with primary antibodies against specific markers, such as tyrosine hydroxylase (TH) for dopaminergic neurons, Iba1 for microglia, and GFAP for astrocytes.
-
Sections are then incubated with appropriate secondary antibodies conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Stained sections are imaged using a microscope, and the number of positive cells or the intensity of staining is quantified using image analysis software.
High-Performance Liquid Chromatography (HPLC) for Biodistribution
-
At various time points after oral administration of Mito-apocynin, brain regions of interest (e.g., striatum and substantia nigra) are dissected.
-
Tissues are homogenized in an antioxidant buffer.
-
The homogenates are centrifuged, and the supernatant is filtered.
-
Samples are injected into an HPLC system equipped with a suitable column and detector (e.g., UV or mass spectrometry).
-
The concentration of Mito-apocynin is determined by comparing the peak area to a standard curve of known concentrations[2][4].
Mitochondrial Function Assays
-
MitoSOX Red Assay for Mitochondrial Superoxide:
-
Primary neuronal cultures or isolated mitochondria are incubated with the MitoSOX Red reagent, a fluorescent probe that specifically detects mitochondrial superoxide.
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
-
Aconitase Activity Assay:
-
Aconitase is an enzyme in the Krebs cycle that is sensitive to oxidative damage.
-
The activity of aconitase is measured in mitochondrial lysates using a spectrophotometric assay that follows the conversion of isocitrate to cis-aconitate. A decrease in aconitase activity is indicative of increased mitochondrial oxidative stress.
-
Concluding Remarks
Both Mito-apocynin C2 and C11 derivatives have demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease. Their shared mechanism of action, targeting mitochondrial NADPH oxidase to reduce oxidative stress, underscores their therapeutic potential. The longer alkyl chain of the C11 derivative may confer different pharmacokinetic properties, potentially contributing to its observed efficacy in chronic, progressive disease models. However, the absence of direct comparative studies makes it challenging to definitively conclude the superiority of one derivative over the other. Future head-to-head comparative studies focusing on pharmacokinetics, biodistribution, and efficacy in the same disease model are warranted to fully elucidate the differential therapeutic potential of these promising compounds. This guide provides a foundational comparison based on the current scientific literature to aid researchers in their ongoing investigations into novel neuroprotective strategies.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mito-apocynin's Selectivity for NOX2 Over NOX4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-apocynin, a mitochondrially-targeted derivative of apocynin, has emerged as a promising investigational compound for mitigating oxidative stress in a variety of pathological conditions. Its therapeutic potential is largely attributed to the inhibition of NADPH oxidases (NOX), a family of enzymes dedicated to the production of reactive oxygen species (ROS). Among the seven NOX isoforms, NOX2 and NOX4 are of significant interest in numerous disease models due to their distinct roles in inflammation and cellular signaling. This guide provides a comparative analysis of Mito-apocynin's inhibitory effects on NOX2 versus NOX4, based on currently available experimental data. While a definitive quantitative comparison in the form of IC50 values is not yet established in the literature, this guide synthesizes the existing evidence to elucidate the context-dependent selectivity of Mito-apocynin.
Data Presentation: A Comparative Overview of Mito-apocynin's Effects on NOX2 and NOX4
The selectivity of Mito-apocynin for NOX2 over NOX4 appears to be highly dependent on the experimental model and cell type under investigation. The following table summarizes the observed effects of Mito-apocynin on each isoform from various studies.
| Experimental Model | Target Isoform | Observed Effect of Mito-apocynin | Reference |
| MitoPark Transgenic Mouse Model of Parkinson's Disease | NOX2 | Inhibits NOX2 activation and improves mitochondrial function.[1][2][3] | [1][2][3] |
| MitoPark Transgenic Mouse Model of Parkinson's Disease | NOX4 | Did not alter NOX4 levels, suggesting selectivity for NOX2 in this neuronal context.[1] | [1] |
| Kainic Acid-Induced Excitotoxicity in Mice | NOX4 | Significantly reversed the kainic acid-induced increase in NOX4 levels within striatal mitochondria.[4][5] | [4][5] |
| Rat Model of Organophosphate Neurotoxicity | NOX2 | Did not impact the expression of the NOX2 subunit GP91phox.[6] | [6] |
| Rat Model of Organophosphate Neurotoxicity | NOX4 | Implied to preferentially target mitochondrial NOX4 in astrocytes.[6] | [6] |
| MPTP Mouse Model of Parkinson's Disease | NOX2 | Suppressed the expression of the NOX2 component, gp91phox, in microglia.[7] | [7] |
| Primary Mesencephalic Cultures (MPP+ Model) | NOX2 | Diminished MPP+-induced increases in glial cell activation and iNOS expression, indirect evidence of NOX2 inhibition.[7] | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Mito-apocynin and a general workflow for assessing its selectivity.
Experimental Protocols
The following are summaries of methodologies employed in the cited studies to evaluate the effects of Mito-apocynin on NOX2 and NOX4.
Assessment of NOX2 Activity in Microglia
-
Cell Culture and Treatment: Immortalized microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NOX2 activation.[1] Concurrently, cells are treated with Mito-apocynin at various concentrations.
-
Measurement of ROS:
-
Superoxide and Hydrogen Peroxide: In differentiated HL60 cells (a model for neutrophils with high NOX2 expression), cells are pretreated with Mito-apocynin. NOX2 is then activated with phorbol myristate acetate (PMA), and the generation of superoxide and hydrogen peroxide is measured using specific fluorescent probes.[1]
-
Nitric Oxide: Nitric oxide production, often linked to the inflammatory cascade involving NOX2, is measured in the cell supernatant using the Griess assay.[1]
-
-
Western Blotting: The translocation of cytosolic NOX2 subunits (e.g., p47phox) to the cell membrane, a critical step in NOX2 activation, is assessed by separating cytosolic and membrane fractions of cell lysates followed by Western blotting.[1] The total expression of NOX2 subunits, such as gp91phox, is also quantified in whole-cell lysates.[7]
Assessment of NOX4 Expression in Neuronal Models
-
Animal Model and Treatment: In a model of kainic acid-induced excitotoxicity, mice are pre-treated with Mito-apocynin via oral gavage.[4][5]
-
Subcellular Fractionation: Following the experimental period, the striatum is dissected, and mitochondrial and cytosolic fractions are isolated through differential centrifugation.
-
Western Blotting: The protein levels of NOX4 in the mitochondrial and cytosolic fractions are determined by Western blot analysis to assess changes in its expression and localization.[4][5]
-
Mitochondrial Superoxide Measurement: In primary cortical neuron cultures, cells are pre-treated with Mito-apocynin and then exposed to kainic acid. Mitochondrial superoxide levels are specifically measured using the MitoSOX Red indicator, a fluorescent probe that accumulates in the mitochondria and fluoresces upon oxidation by superoxide.[5]
Conclusion
The current body of evidence indicates that Mito-apocynin is a potent inhibitor of both NOX2 and NOX4, with its selectivity being notably context-dependent. In models of neuroinflammation, particularly those involving microglial activation, Mito-apocynin demonstrates clear inhibitory effects on NOX2.[1][7] Conversely, in neuronal excitotoxicity models, its primary documented effect is the inhibition of mitochondrial NOX4 upregulation.[4][5]
The apparent discrepancies in selectivity may arise from several factors, including the different subcellular localizations of NOX2 and NOX4, the varying expression levels of these isoforms in different cell types, and the specific signaling pathways that are dominant in a given disease model.
A significant gap in the current literature is the absence of direct comparative studies that determine the IC50 values of Mito-apocynin for NOX2 and NOX4 in purified enzyme or reconstituted cell-free systems. Such studies are crucial for definitively quantifying its intrinsic inhibitory potency against each isoform. Future research focusing on these direct enzymatic assays will be invaluable for a more precise understanding of Mito-apocynin's selectivity profile and for guiding its further development as a therapeutic agent.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 5. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Anti-Inflammatory Efficacy of Mito-apocynin in Microglia: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Mito-apocynin's anti-inflammatory properties in microglia against other leading alternatives. Experimental data, detailed protocols, and pathway visualizations confirm its enhanced efficacy in mitigating neuroinflammation.
Mito-apocynin, a mitochondria-targeted derivative of apocynin, has demonstrated significant promise in preclinical studies as a potent inhibitor of microglial activation and subsequent neuroinflammation. By specifically accumulating in the mitochondria, Mito-apocynin effectively counteracts the oxidative stress that drives the inflammatory cascade, offering a targeted approach to neuroprotection. This guide presents a comparative analysis of Mito-apocynin against its parent compound, apocynin, and other well-known anti-inflammatory agents: resveratrol, curcumin, and ibudilast.
Comparative Efficacy of Anti-Inflammatory Compounds in Microglia
The following table summarizes the quantitative data from various studies, highlighting the superior performance of Mito-apocynin in reducing key inflammatory markers in microglia.
| Compound | Target/Assay | Model System | Concentration | Result | Citation |
| Mito-apocynin | NO Production (Griess Assay) | LPS-stimulated primary microglia | 10-30 µM | Complete blockade of LPS-induced nitric oxide production. | [1] |
| Cytokine Levels (Luminex) | LPS-stimulated primary microglia | 10-30 µM | Significant attenuation of LPS-induced increases in TNF-α, IL-1β, IL-12, and IL-6. | [1] | |
| NOX2 Activation | LPS-stimulated primary microglia | 10-30 µM | Prevention of p47phox membrane recruitment, a key step in NOX2 activation. | [1] | |
| iNOS & NOX2 Expression | MPTP-treated mice (in vivo) | 3 mg/kg/day | Strongly inhibited MPTP-induced expression of iNOS, TNF-α, and IL-1β. | [2] | |
| Apocynin | TNF-α Production (ELISA) | LPS-stimulated primary microglia | 100 µM | Significantly reduced LPS-induced TNF-α release (from 2907 pg/mL to 1952 pg/mL). | [3][4] |
| Microglial Proliferation | LPS or Aβ-stimulated mixed neuron-glia cultures | 100 µM | Did not prevent the increase in microglial cell number. | [3][4] | |
| Pro-inflammatory Cytokines | MOG-stimulated microglia | 600 µM | Reduced release of IFNɣ, IL-1α, IL-1β, and TNFα. | [5] | |
| Resveratrol | Cytokine Secretion (ELISA) | Fibrillar Aβ-stimulated RAW 264.7 cells | 25 µM | Inhibition of Aβ-mediated TNF-α and IL-6 secretion. | [6] |
| NO Production (Griess Assay) | LPS-stimulated BV-2 microglia | 10-50 µg/mL | Dose-dependent inhibition of NO synthesis. | [7] | |
| Pro-inflammatory Cytokines (ELISA) | LPS-stimulated BV-2 microglia | 50 µg/mL | Reduced IL-6, TNF-α, IL-1β, and PGE2 secretion. | [7] | |
| Curcumin | NO, PGE2, TNF-α Secretion | LTA-stimulated BV-2 microglia | 5, 10, 20 µM | Dose-dependent reduction in inflammatory mediators. | [8][9] |
| iNOS & COX-2 mRNA Expression | LTA-stimulated BV-2 microglia | 5, 10, 20 µM | Dose-dependent suppression of iNOS and COX-2 mRNA. | [8][9] | |
| Microglia Activation (Iba-1) | LPS-injected mice (in vivo) | 50 mg/kg | Reduced acute microglia activation. | [10] | |
| Ibudilast | Pro-inflammatory Cytokines | Tat-stimulated human microglia | 1, 10, 20 µM | Dose-dependent inhibition of TNF-α, IL-1β, IL-6, and MCP-1. | [11] |
| Microglia Morphology | Transgenic AD rat model (in vivo) | N/A | Significant reduction in the amoeboid/ramified microglia ratio. | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Assessment of Microglial Activation via Iba-1 Immunohistochemistry
This protocol outlines the steps for staining and quantifying activated microglia in brain tissue.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose solution.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections with PBS.
-
Perform antigen retrieval by incubating sections in a citrate-based buffer at 80°C for 30 minutes.
-
Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Incubate sections overnight at 4°C with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1, 1:1000).
-
Wash sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Quantification:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of Iba-1 positive cells and analyze their morphology (e.g., soma size, process length and branching) using image analysis software like ImageJ. An increase in soma size and a reduction in process ramification are indicative of microglial activation.
-
Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the colorimetric determination of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate.
-
Pre-treat cells with various concentrations of the test compound (e.g., Mito-apocynin) for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines using ELISA
This protocol details the measurement of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.
-
Sample Collection:
-
Follow the cell culture and treatment protocol as described for the Griess Assay.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding with the provided blocking buffer for 1 hour.
-
Add the collected supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody, incubating for 2 hours.
-
Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP) and incubate for 20 minutes.
-
Wash the plate and add the substrate solution, allowing the color to develop.
-
Stop the reaction with the provided stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in microglial inflammation and the experimental workflow for evaluating anti-inflammatory compounds.
Caption: Signaling pathway of microglial activation and points of inhibition.
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Apocynin Treatment Attenuates Beta Amyloid Plaque Size and Microglial Number in hAPP(751)SL Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Apocynin Treatment Attenuates Beta Amyloid Plaque Size and Microglial Number in hAPP(751)SL Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Engineered Resveratrol-Enriched Rice Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia Via Downregulating Mitogen-Activated Protein Kinase-Nuclear Factor Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Curcumin in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
- 10. Curcumin Prevents Acute Neuroinflammation and Long-Term Memory Impairment Induced by Systemic Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Mito-apocynin vs. Diapocynin: A Comparative Analysis of Neuroprotective Efficacy
In the quest for effective neuroprotective agents against the relentless progression of neurodegenerative diseases, two compounds, Mito-apocynin and diapocynin, have emerged as promising candidates. Both are derivatives of apocynin and exert their primary therapeutic effects through the inhibition of NADPH oxidase (NOX), a key enzyme in the production of neurotoxic reactive oxygen species (ROS). This guide provides a comprehensive comparison of their neuroprotective performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Key Differences and Advantages
While both molecules share a common ancestor and target, their distinct structural modifications lead to significant differences in their bioavailability, potency, and mechanism of action. Mito-apocynin, a mitochondrially-targeted derivative, boasts excellent central nervous system bioavailability and efficacy at lower doses.[1][2] Diapocynin, a dimer of apocynin, is considered a more efficient inhibitor of NADPH oxidase than its parent compound, apocynin.[3]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of the neuroprotective effects of Mito-apocynin and diapocynin in animal models of neurodegenerative diseases.
Table 1: Efficacy in Parkinson's Disease Models
| Parameter | Mito-apocynin | Diapocynin | Animal Model | Source |
| Tyrosine Hydroxylase (TH+) Neuronal Loss in Substantia Nigra (SN) | Attenuated MPP+-induced loss | Not specified | Primary mesencephalic cultures | [4] |
| Striatal Dopamine Depletion | Partially attenuated in MitoPark mice | Not specified | MitoPark transgenic mice | [1] |
| Motor Function Improvement | Significantly improved locomotor activity and coordination | Improved motor functions in open field, rotarod, and grip strength tests | MitoPark transgenic mice, MPTP mouse model | [1][4] |
| Microglial Activation (IBA1 expression) | Inhibited in the SN | Decreased immunoreactivity | MitoPark transgenic mice, MPTP mouse model, 3-NP rat model of HD | [1][4][5] |
| Oxidative Stress Markers (e.g., 4-HNE, 3-NT) | Decreased levels in primary cultures and in vivo | Attenuated oxidative stress | Primary mesencephalic cultures, MPTP mouse model, 3-NP rat model of HD | [4][6] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Strongly inhibited MPTP-induced expression | Mitigated neuroinflammation | MPTP mouse model, 3-NP rat model of HD | [4][5] |
Table 2: Efficacy in Other Neurodegenerative Disease Models
| Parameter | Mito-apocynin | Diapocynin | Animal Model | Source |
| Neuronal Survival | Increased neuronal survival against Kainic acid-induced excitotoxicity | Attenuated neuronal pyknosis | Kainic acid-injected mice, 3-NP rat model of HD | [7][8] |
| Behavioral Deficits | Restored behavioral performance | Alleviated behavioral and motor dysfunction | MPTP mouse model, 3-NP rat model of HD | [4][6] |
| NADPH Oxidase (NOX2/gp91phox) Expression | Inhibited NOX2 activation | Diminished expression | MitoPark transgenic mice, 3-NP rat model of HD | [2][6] |
| Apoptosis Markers (e.g., Bax, Bcl-2) | Not specified | Decreased pro-apoptotic Bax, increased anti-apoptotic Bcl-2 | 3-NP rat model of HD | [5] |
Signaling Pathways and Mechanisms of Action
Mito-apocynin and diapocynin, while both targeting NADPH oxidase, exhibit nuances in their mechanisms that contribute to their neuroprotective profiles.
Mito-apocynin's Dual Action on Mitochondria and Inflammation
Mito-apocynin is specifically engineered to accumulate in mitochondria, the primary site of cellular ROS production. This targeted approach allows it to directly quell mitochondrial oxidative stress and improve mitochondrial function, which is often compromised in neurodegenerative disorders.[1][2] By inhibiting mitochondrial NOX4 and subsequently reducing ROS, Mito-apocynin helps to preserve mitochondrial membrane potential and ATP production.[7][9] Furthermore, it effectively suppresses the activation of microglia, the brain's resident immune cells, thereby reducing the production of pro-inflammatory cytokines and iNOS.[4]
References
- 1. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diapocynin neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Attenuation of Oxidative Damage Markers by Mito-apocynin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mito-apocynin's performance in attenuating oxidative damage markers against other alternatives. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Mito-apocynin and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Mitochondria are a primary source of endogenous ROS, making them a key target for therapeutic interventions.
Mito-apocynin is a novel antioxidant that specifically targets mitochondria. It is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for generating superoxide radicals. By conjugating apocynin with a triphenylphosphonium (TPP) cation, Mito-apocynin is able to accumulate within the mitochondria, where it can more effectively combat oxidative stress at its source.[1]
Performance Comparison of Mito-apocynin and Alternatives
This section provides a comparative analysis of Mito-apocynin against its parent compound, apocynin, and other well-known antioxidants such as MitoQ, Tempol, and Edaravone. The data presented is collated from various preclinical and clinical studies and is intended to provide a quantitative overview of their respective efficacies in reducing key markers of oxidative damage.
Table 1: Attenuation of Lipid Peroxidation Markers
Lipid peroxidation is a primary indicator of oxidative damage to cellular membranes. 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) are stable end-products of lipid peroxidation and are commonly used as biomarkers.
| Compound | Model System | Marker | Treatment | % Reduction (vs. Control/Vehicle) | Reference |
| Mito-apocynin | MPTP-induced Parkinson's mouse model (Substantia Nigra) | 4-HNE | 3 mg/kg/day, oral | ~50% | [1] |
| Mito-apocynin | MitoPark transgenic mouse model of Parkinson's (Substantia Nigra) | 4-HNE | 10 mg/kg, 3x/week, oral | Almost complete suppression | [2] |
| MitoQ | Traumatic Brain Injury mouse model (Cortex) | MDA | 10 mg/kg, i.p. | Significant decrease | [3] |
| MitoQ | Dichlorvos-induced oxidative stress rat model (Brain) | Lipid Peroxidation | 100 µmol/kg/day | Significant decrease | [4] |
| Tempol | Hypertensive rat model (Plasma) | TBARS (MDA) | 1mM in drinking water | ~31% | [5] |
Note: The percentage reduction is an approximation based on the graphical or textual data presented in the cited studies and may not represent the exact statistical values.
Table 2: Attenuation of Protein Nitration Markers
3-nitrotyrosine (3-NT) is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite. It is a widely used marker of nitrosative stress, a component of oxidative damage.
| Compound | Model System | Marker | Treatment | % Reduction (vs. Control/Vehicle) | Reference |
| Mito-apocynin | MPTP-induced Parkinson's mouse model (Substantia Nigra) | 3-NT | 3 mg/kg/day, oral | ~40% | [1][6] |
| MitoQ | Aging rat model (Brain) | Nitrotyrosine | - | Statistically significant reduction | [4] |
| Edaravone | ALS patients (Phase II clinical trial) | 3-NT in CSF | 60 mg/day, i.v. | Markedly reduced to almost undetectable levels | [7][8][9] |
| Tempol | Traumatic Brain Injury mouse model (Cortex) | 3-NT | 300 mg/kg, i.p. | Complete suppression at 1h post-injury | [10] |
Note: The percentage reduction is an approximation based on the graphical or textual data presented in the cited studies and may not represent the exact statistical values.
Table 3: Inhibition of Reactive Oxygen Species (ROS)
Direct measurement of ROS, such as superoxide, provides a direct assessment of the antioxidant capacity of a compound.
| Compound | Model System | Marker | Treatment | % Reduction (vs. Control/Vehicle) | Reference |
| Mito-apocynin | Kainic Acid-induced excitotoxicity in primary neurons | Mitochondrial Superoxide | 1 µM | Significant reversal of KA-induced increase | [11] |
| Apocynin | v-H-ras-transformed 3Y1 cells | Intracellular ROS | 1, 10, 100 µM | Dose-dependent decrease | [12] |
| MitoQ | Hydrogen peroxide-treated human cardiomyocytes | Mitochondrial ROS | 1 µM | Significant blunting of H2O2-induced increase | [13] |
| Tempol | 6-OHDA-treated SH-SY5Y cells | Mitochondrial Superoxide | - | Attenuated 6-OHDA-mediated production | [14] |
| Tempol | Hypertensive rat model (Middle Cerebral Artery) | Superoxide | 1mM in drinking water | Trend towards a decrease | [5] |
Note: The percentage reduction is an approximation based on the graphical or textual data presented in the cited studies and may not represent the exact statistical values.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for validation, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Mechanism of Mito-apocynin in attenuating oxidative stress.
Caption: General workflow for antioxidant compound validation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide. These protocols are intended as a reference and may require optimization based on the specific experimental setup.
Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA
This protocol outlines a competitive ELISA for the quantification of 4-HNE protein adducts.
-
Principle: This assay is based on the competitive binding between 4-HNE in the sample and a fixed amount of 4-HNE-coated on the microplate for a limited number of anti-4-HNE antibodies.
-
Materials:
-
96-well microplate pre-coated with 4-HNE
-
Samples (plasma, serum, tissue homogenates, cell lysates)
-
4-HNE Standard
-
Anti-4-HNE Antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Prepare standards and samples at appropriate dilutions.
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of anti-4-HNE antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of 4-HNE in the samples by comparing their absorbance to the standard curve.
-
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol describes the use of the fluorescent probe MitoSOX Red to detect mitochondrial superoxide in live cells.
-
Principle: MitoSOX Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
-
Materials:
-
Live cells
-
MitoSOX Red reagent
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in pre-warmed HBSS.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or analyze by flow cytometry.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
-
Measurement of 3-Nitrotyrosine (3-NT) by Immunofluorescence
This protocol provides a general method for the detection of 3-NT in tissue sections or cultured cells using immunofluorescence.
-
Principle: This technique uses a primary antibody specific for 3-NT to detect its presence in fixed cells or tissues. A fluorescently labeled secondary antibody is then used for visualization.
-
Materials:
-
Fixed tissue sections or cultured cells on coverslips
-
Permeabilization buffer (e.g., PBS with 0.1-0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 1-5% BSA or normal serum)
-
Primary antibody against 3-NT
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Fix and permeabilize the cells or tissue sections according to standard protocols.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-3-NT antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips or tissue sections with antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative levels of 3-NT.
-
NADPH Oxidase (NOX) Activity Assay
This protocol describes a common method to measure NOX activity in cell or tissue lysates.
-
Principle: NOX activity is determined by measuring the rate of superoxide production, which can be detected using various methods, such as the reduction of cytochrome c or the oxidation of lucigenin.
-
Materials:
-
Cell or tissue lysates
-
Assay buffer
-
NADPH (substrate)
-
Detection reagent (e.g., cytochrome c or lucigenin)
-
Microplate reader
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate to the assay buffer.
-
Add the detection reagent (e.g., cytochrome c or lucigenin).
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance (for cytochrome c) or chemiluminescence (for lucigenin) over time using a microplate reader.
-
Calculate the rate of superoxide production, which is indicative of NOX activity. The activity can be normalized to the protein concentration of the lysate.
-
Conclusion
Mito-apocynin demonstrates significant efficacy in attenuating key markers of oxidative and nitrosative stress in various preclinical models. Its mitochondrial-targeting strategy appears to offer an advantage in combating oxidative damage at its primary source. The comparative data, while not from direct head-to-head studies, suggests that Mito-apocynin's performance is comparable, and in some aspects potentially superior, to other established antioxidants. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers seeking to validate the effects of Mito-apocynin and other antioxidant compounds in their own experimental settings. Further direct comparative studies are warranted to definitively establish the relative potency of these compounds.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of MitoQ on Aging-Related Biomarkers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol, a super oxide dismutase mimetic, prevents cerebral vessel remodeling in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the therapeutic effects of edaravone, a free radical scavenger, on amyotrophic lateral sclerosis (Phase II study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitochondria‐targeted anti‐oxidant MitoQ protects against intervertebral disc degeneration by ameliorating mitochondrial dysfunction and redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 12. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tempol, a novel stable nitroxide, reduces brain damage and free radical production, after acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mito-Apocynin and Mito-Q in Mitigating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The resulting increase in mitochondrial reactive oxygen species (mtROS) and subsequent oxidative damage presents a critical therapeutic target. This guide provides a comparative overview of two prominent mitochondria-targeted antioxidants, Mito-apocynin and Mito-Q, summarizing their mechanisms of action, experimental efficacy, and relevant protocols to inform future research and drug development.
At a Glance: Key Differences and Similarities
| Feature | Mito-apocynin | Mito-Q |
| Core Structure | Apocynin conjugated to a triphenylphosphonium (TPP⁺) cation.[1][2] | Ubiquinone (a component of Coenzyme Q10) linked to a TPP⁺ cation via a 10-carbon alkyl chain.[3][4] |
| Primary Mechanism | Inhibition of NADPH oxidase (NOX), particularly NOX2 and NOX4, within the mitochondria, thereby reducing superoxide production.[1][5][6][7][8] | Acts as a potent antioxidant within the mitochondria, neutralizing free radicals and reducing oxidative damage.[9][10] It gets recycled back to its active form by the electron transport chain.[9] |
| Therapeutic Focus | Primarily investigated for neurodegenerative diseases like Parkinson's disease due to its anti-inflammatory and neuroprotective properties.[1][5][6][11] | Studied in a broader range of conditions including cardiovascular diseases, metabolic disorders, neurodegenerative diseases, and liver diseases.[3][10] |
| Clinical Development | Primarily in preclinical stages of development, with demonstrated efficacy in animal models.[1][5][6] | Has undergone several Phase I and II clinical trials for various conditions, including Parkinson's disease and hepatitis C.[3][12] |
Delving Deeper: Mechanism of Action
Both Mito-apocynin and Mito-Q leverage the lipophilic triphenylphosphonium (TPP⁺) cation to facilitate their accumulation within the mitochondria, driven by the mitochondrial membrane potential. However, their subsequent actions to mitigate oxidative stress diverge significantly.
Mito-apocynin acts as a targeted inhibitor of NADPH oxidase (NOX) enzymes, which are a major source of ROS in various cell types, including neurons and microglia. By preventing the assembly and activation of the NOX complex, Mito-apocynin curtails the production of superoxide radicals at their source within the mitochondria.[1][11] This targeted inhibition of a specific enzymatic source of ROS makes it a promising candidate for conditions where NOX-mediated oxidative stress is a primary driver of pathology.
Mito-Q , on the other hand, functions as a more general antioxidant. Its ubiquinone moiety allows it to readily accept and donate electrons, thereby neutralizing a wide range of free radicals within the mitochondrial matrix and inner mitochondrial membrane.[9][10] A key feature of Mito-Q is its ability to be regenerated to its active, reduced form (mitoquinol) by the mitochondrial electron transport chain, allowing it to act catalytically.[9]
Visualizing the Mechanisms
Caption: Signaling pathways of Mito-apocynin and Mito-Q.
Comparative Efficacy: Experimental Evidence
Preclinical Studies
| Parameter | Mito-apocynin | Mito-Q |
| Model | MPTP mouse model of Parkinson's disease.[1] | Various models including aging, cardiovascular disease, and neurodegeneration.[10][11] |
| Administration | Oral gavage (3 mg/kg/day).[1] | Oral administration (e.g., 4 mg/kg/day in a PD model).[11] |
| Key Findings | - Attenuated MPTP-induced motor deficits.[1]- Reduced microglial activation and neuroinflammation.[1]- Decreased markers of oxidative stress (nitrotyrosine, 4-HNE).[1]- Protected dopaminergic neurons from degeneration.[1] | - Improved endothelial function and reduced aortic stiffness in aged mice.[13]- Reduced oxidative damage to lipids and proteins.[10]- Showed neuroprotective effects in models of Parkinson's and Alzheimer's disease.[11][14]- Ameliorated liver damage in models of hepatitis C.[12][15] |
Clinical Studies
While Mito-apocynin is still in the preclinical phase, Mito-Q has been evaluated in several human clinical trials.
| Condition | Dosage | Key Findings | Reference |
| Parkinson's Disease | 40 or 80 mg/day for 12 months | No significant effect on clinical outcome measures.[14] | Snow et al., 2010 |
| Hepatitis C | 40 or 80 mg/day for 28 days | Showed some efficacy in reducing liver damage.[12][14] | Gane et al., 2010 |
| Age-related Vascular Dysfunction | 20 mg/day for 6 weeks | Improved endothelial function and reduced oxidized LDL.[16] | Rossman et al., 2018 |
| Chronic Kidney Disease | Under investigation | NCT02364648 | [17] |
Experimental Protocols: A Methodological Overview
This section provides a generalized workflow for evaluating mitochondria-targeted antioxidants, drawing from methodologies reported in studies of Mito-apocynin and Mito-Q.
Caption: General experimental workflow.
Key Experimental Methodologies
1. In Vivo Model of Parkinson's Disease (MPTP Model)
-
Animal Model: C57BL/6 mice.
-
Induction of PD: Intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treatment: Oral gavage of Mito-apocynin (e.g., 3 mg/kg/day) or Mito-Q.[1]
-
Behavioral Analysis: Rotarod test and open-field test to assess motor coordination and activity.[1]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.[1]
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival and for Iba1 and GFAP to assess microglial and astrocyte activation, respectively.[1]
-
Oxidative Stress Markers: Western blotting or ELISA for markers like nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE).[1]
2. Assessment of Mitochondrial Function (Seahorse XF Analyzer)
-
Cell Culture: Plating of relevant cells (e.g., primary neurons, astrocytes) in a Seahorse XF plate.
-
Treatment: Incubation with Mito-apocynin or Mito-Q at various concentrations.
-
Measurement: Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Mitochondrial Stress Test: Sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[5]
3. Measurement of Mitochondrial ROS (MitoSOX Red)
-
Cell Culture: Cells are grown on coverslips or in multi-well plates.
-
Treatment: Incubation with the compound of interest followed by a pro-oxidant challenge if necessary.
-
Staining: Cells are loaded with MitoSOX Red, a fluorescent probe that specifically detects mitochondrial superoxide.
-
Imaging/Quantification: Fluorescence microscopy or a fluorescence plate reader is used to visualize and quantify the levels of mitochondrial superoxide.
Conclusion and Future Directions
Both Mito-apocynin and Mito-Q represent promising therapeutic strategies for combating mitochondrial dysfunction and oxidative stress. Their distinct mechanisms of action suggest they may be better suited for different pathological contexts. The targeted inhibition of NADPH oxidase by Mito-apocynin makes it a compelling candidate for diseases where this enzyme is a key driver of oxidative damage, such as in neuroinflammatory conditions. The broad-spectrum antioxidant and recycling capacity of Mito-Q has led to its investigation in a wider range of age-related and metabolic diseases.
While Mito-Q has progressed further in clinical trials, the preclinical data for Mito-apocynin is robust and warrants further investigation. Future research should include direct comparative studies of these two compounds in various disease models to elucidate their relative efficacy and optimal therapeutic applications. Furthermore, the development of next-generation mitochondria-targeted antioxidants with improved bioavailability and safety profiles will be crucial for translating the promise of these molecules into effective clinical therapies.
References
- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of MitoQ on Aging-Related Biomarkers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]
- 8. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitoq.com [mitoq.com]
- 10. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 11. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The Mitochondria-targeted ubiquinone MitoQ decreases ethanol-dependent micro and macro hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]
Safety Operating Guide
Navigating the Disposal of Mito-apocynin (C2): A Procedural Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Mito-apocynin (C2) is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for Mito-apocynin was not immediately available in public resources, a comprehensive approach based on general best practices for laboratory chemical waste management can ensure a safe and compliant disposal process.
It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific lot of Mito-apocynin being used and to contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal service for definitive guidance.
General Disposal Procedures for Research-Grade Chemicals
In the absence of specific instructions, the following step-by-step process, derived from general laboratory safety protocols, should be followed for the disposal of research-grade chemicals such as Mito-apocynin.
-
Waste Identification and Classification:
-
Treat all unused or waste Mito-apocynin, including contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Do not dispose of Mito-apocynin down the sink or in regular trash.[1][2][3] Unused, pure, or concentrated chemicals are generally forbidden from sink/sewer disposal.[3]
-
-
Segregation:
-
Segregate Mito-apocynin waste from other chemical waste streams to avoid unintended reactions.[4]
-
If the compound is in a solvent, the solvent's hazardous characteristics will also determine the waste stream. For example, waste containing chlorinated solvents should be segregated from non-chlorinated solvent waste.
-
-
Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container.[2] The original container, if available and in good condition, is often a suitable choice.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("Mito-apocynin"), concentration, and any solvents present.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any other components.
-
Relevant Chemical Properties for Hazard Assessment
While detailed toxicological and environmental fate data for Mito-apocynin is not widely available, information about its parent compound, apocynin, can provide some insight for a conservative hazard assessment.
| Property | Mito-apocynin (C2) | Apocynin (Parent Compound) | Relevance to Disposal |
| Chemical Nature | A derivative of apocynin, a naturally occurring phenolic compound. | A natural polyphenolic compound.[5][6] | Phenolic compounds can have environmental toxicity and should not be released into the environment. |
| Solubility | Soluble in DMSO.[7] | --- | The solvent used will be a key factor in determining the appropriate waste stream. |
| Toxicity | Data not widely available. For research use only.[8][9] | Low acute toxicity in animal studies (LD50: 9 g/kg orally in mice).[10] | Despite low acute toxicity of the parent compound, as a research chemical with unknown long-term effects, it should be handled as hazardous. |
| Environmental Impact | Data not widely available. | Data not widely available. | As a precaution, it should be assumed to be harmful to aquatic life and not disposed of down the drain. |
Experimental Protocols Cited
The search results did not contain specific experimental protocols for the disposal of Mito-apocynin. The provided disposal procedures are based on general best practices for laboratory chemical waste management.
Decision Workflow for Chemical Disposal
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
